molecular formula C9H13ClN2O B1271464 N-[3-(aminomethyl)phenyl]acetamide Hydrochloride CAS No. 238428-27-8

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Cat. No.: B1271464
CAS No.: 238428-27-8
M. Wt: 200.66 g/mol
InChI Key: OFLWQYJYQFAMPQ-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLWQYJYQFAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375428
Record name N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238428-27-8
Record name N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(aminomethyl)phenyl)acetamide hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of published data for this specific compound, this guide focuses on its fundamental chemical and physical properties, safety information, and a generalized approach to its synthesis.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of an acetamide group and an aminomethyl group attached to a phenyl ring, and it is supplied as a hydrochloride salt. The quantitative properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 238428-27-8[1]
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1]
Physical Form Solid[1]
Melting Point 230-233 °C[1]
Purity 95%[1]
Storage Temperature Inert atmosphere, room temperature[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are outlined below.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity, oral (Cat. 4)GHS07WarningH302: Harmful if swallowed
Skin irritation (Cat. 2)GHS07WarningH315: Causes skin irritation
Serious eye irritation (Cat. 2)GHS07WarningH319: Causes serious eye irritation
STOT-SE (Cat. 3)GHS07WarningH335: May cause respiratory irritation

Precautionary Statements: P261, P301 + P330 + P331, P302 + P352, P305 + P351 + P338[1]

cluster_0 Hazard Identification cluster_1 Hazard Statements cluster_2 Preventative Measures (Examples) GHS07_Pictogram Signal_Word Warning H302 H302: Harmful if swallowed Signal_Word->H302 H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H319->P261 P280 P280: Wear protective gloves/eye protection P264 P264: Wash hands thoroughly after handling

Caption: Logical relationship of safety information.

Experimental Protocols

Disclaimer: This is a general procedure and would require optimization for the specific synthesis of this compound.

Objective: To synthesize an N-substituted acetamide from a primary or secondary amine.

Materials:

  • Amine (e.g., 3-(aminomethyl)aniline derivative)

  • Acetylating agent (e.g., acetyl chloride or acetic anhydride)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for salt formation)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amine in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir. The base acts as a scavenger for the acidic byproduct.

  • Addition of Acetylating Agent: Slowly add the acetylating agent to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, until precipitation is complete.

  • Isolation: Collect the hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Start Starting Materials (Amine, Acetylating Agent, Base, Solvent) Reaction N-Acetylation Reaction Start->Reaction Quench Quenching and Extraction Reaction->Quench Purification Purification of Free Base (Chromatography/Recrystallization) Quench->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Its primary application appears to be as a chemical intermediate or building block in the synthesis of more complex molecules for research and development.[2]

Conclusion

This compound is a chemical compound with defined physical properties and known hazards. While detailed experimental and biological data are scarce, this guide provides the foundational information necessary for its safe handling and use in a research setting. Further studies are required to fully characterize its chemical reactivity, spectroscopic properties, and potential biological significance.

References

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the physicochemical characteristics of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (CAS No. 238428-27-8), a compound of interest for researchers, scientists, and professionals in the field of drug development. This document compiles essential data on its physical and chemical properties, outlines experimental protocols for their determination, and presents a synthesis workflow.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₁₃ClN₂O and a molecular weight of 200.67 g/mol .[1] A summary of its key physicochemical properties is presented in the tables below.

Identifier Value
IUPAC Name N-[3-(aminomethyl)phenyl]acetamide;hydrochloride
CAS Number 238428-27-8
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol [1]
Canonical SMILES CC(=O)NC1=CC=CC(=C1)CN.Cl
Property Value Method
Melting Point 230-233 °C[1]USP/Ph. Eur. Capillary Method
Solubility Data not availableOECD Guideline 105 (Flask Method)
pKa Data not availablePotentiometric Titration (OECD Guideline 112)
LogP Data not availableShake Flask Method (OECD Guideline 107)

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of a corresponding nitro or cyano precursor followed by acetylation and salt formation. A general workflow for its synthesis is outlined below.

G General Synthesis Workflow cluster_start Starting Material cluster_reduction Reduction cluster_acetylation Acetylation cluster_salt_formation Salt Formation cluster_product Final Product 3-Nitrobenzylamine 3-Nitrobenzylamine Reduction_Step Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) 3-Nitrobenzylamine->Reduction_Step 1. Acetylation_Step Acetylation of Amine (e.g., Acetic Anhydride or Acetyl Chloride) Reduction_Step->Acetylation_Step 2. Salt_Formation_Step Treatment with HCl Acetylation_Step->Salt_Formation_Step 3. Final_Product N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Salt_Formation_Step->Final_Product 4.

A generalized synthetic route for this compound.

Characterization of the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure and confirm its purity.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are based on internationally recognized guidelines.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting range.

Solubility Determination (OECD Guideline 105)

The aqueous solubility can be determined using the flask method. A supersaturated solution of the compound in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved compound in the aqueous phase is measured by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is calculated from the titration curve.

LogP Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (LogP) can be determined using the shake flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the n-octanol and water phases is determined. The LogP is then calculated as the logarithm of the ratio of the concentrations in the two phases.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Acetamide derivatives, as a class of compounds, are known to exhibit a wide range of biological activities. Further research is required to elucidate the specific pharmacological profile of this compound.

To facilitate future research, a logical workflow for preliminary biological screening is proposed below.

G Proposed Biological Screening Workflow cluster_compound Test Compound cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Studies Compound N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Primary_Screening High-Throughput Screening (HTS) against diverse target classes Compound->Primary_Screening Phenotypic_Screening Cell-based assays for observable effects Compound->Phenotypic_Screening Dose_Response Dose-response studies Primary_Screening->Dose_Response Phenotypic_Screening->Dose_Response Selectivity_Profiling Counter-screening against related targets Dose_Response->Selectivity_Profiling Target_Identification Target identification and validation Selectivity_Profiling->Target_Identification Pathway_Analysis Signaling pathway elucidation Target_Identification->Pathway_Analysis

A logical workflow for investigating the biological activity of the compound.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to support further investigation into the properties and potential applications of this compound.

References

Technical Guide: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (CAS: 238428-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information and presents a scientifically plausible, hypothetical framework for the synthesis and characterization of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. The synthesis and experimental protocols described herein are proposed based on general organic chemistry principles and have not been experimentally validated from cited literature for this specific compound.

Core Compound Information

This compound, with the MDL number MFCD04039171, is a chemical compound that is commercially available but lacks extensive characterization in peer-reviewed literature. This guide consolidates the available data and proposes methodologies for its synthesis and analysis to support further research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data has been aggregated from various chemical supplier specifications.

PropertyValueSource
CAS Number 238428-27-8Oakwood Chemical[1]
MDL Number MFCD04039171Oakwood Chemical[1]
Molecular Formula C₉H₁₃ClN₂OOakwood Chemical[1]
Molecular Weight 200.67 g/mol Oakwood Chemical[1]
Melting Point 230-233 °COakwood Chemical[1]
Purity ≥95%Oakwood Chemical[1]
Safety Information

The compound is classified with the following hazard and precautionary statements:

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261, P301 + P330 + P331, P302 + P352, P304 + P340, P305 + P351 + P338

Data sourced from Oakwood Chemical.[1]

Proposed Synthesis and Experimental Workflow

Due to the absence of published synthesis routes for this compound, a plausible multi-step synthetic pathway is proposed, starting from 3-nitrobenzonitrile. This proposed workflow is designed to be a starting point for researchers.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound cluster_legend Legend A 3-Nitrobenzonitrile B 3-Nitrobenzylamine A->B Reduction (e.g., H2/Raney Ni) C N-(3-Nitrobenzyl)acetamide B->C Acetylation (e.g., Acetic Anhydride) D N-(3-Aminobenzyl)acetamide C->D Reduction (e.g., Fe/HCl) E N-[3-(aminomethyl)phenyl]acetamide C->E Reduction of nitro group and nitrile simultaneously (Hypothetical) D->E Rearrangement/Alternate Route* F N-[3-(aminomethyl)phenyl]acetamide HCl E->F HCl salt formation Start Starting Material Final Final Product

Caption: Proposed multi-step synthesis of the target compound.

Note on an alternative, more direct route: A more common approach would involve the reduction of a nitrile group to an amine. A potential starting material could be 3-acetamidobenzonitrile, which upon reduction of the nitrile group would yield the desired product.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the proposed synthetic steps. These are intended as a guide and would require optimization.

Step 1: Reduction of 3-Nitrobenzonitrile to 3-Nitrobenzylamine

  • In a high-pressure reactor, dissolve 3-nitrobenzonitrile in a suitable solvent such as ethanol.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi).

  • Heat the reaction mixture (e.g., to 50°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, filter the catalyst and concentrate the solvent under reduced pressure to obtain 3-nitrobenzylamine.

Step 2: Acetylation of 3-Nitrobenzylamine

  • Dissolve 3-nitrobenzylamine in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(3-nitrobenzyl)acetamide.

Step 3: Reduction of N-(3-Nitrobenzyl)acetamide to N-[3-(aminomethyl)phenyl]acetamide

  • Suspend N-(3-nitrobenzyl)acetamide in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter through celite, and neutralize the filtrate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the free base.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude N-[3-(aminomethyl)phenyl]acetamide free base in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization

As no published analytical data is available, the following characterization techniques would be essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons, the methylene protons of the aminomethyl group, the methyl protons of the acetamide group, and the amine/amide protons. The integration of these peaks should match the number of protons in the structure.
¹³C NMR Resonances for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon.
FT-IR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated free base (C₉H₁₂N₂O).
HPLC A single major peak indicating the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This compound is a chemical for which there is a significant gap in the scientific literature. This guide provides the available physicochemical data and proposes a synthetic and analytical framework to encourage and facilitate further investigation into its properties and potential applications. Researchers are advised to use the hypothetical protocols as a starting point and to perform thorough characterization to validate their results.

References

An In-depth Technical Guide to N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Molecular Structure and Properties

This compound is a chemical compound with the aminomethylphenylacetamide structure, presented as a hydrochloride salt. The presence of an acetamide group and an aminomethyl group on a phenyl ring suggests its potential for various chemical interactions and biological activities.

Chemical Structure

The chemical structure of this compound consists of a central benzene ring substituted with an acetamide group at position 1 and an aminomethyl group at position 3. The hydrochloride salt is formed at the aminomethyl group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O[Oakwood Chemical](https to://www.oakwoodchemical.com/product/023465)
Molecular Weight 200.67 g/mol [Oakwood Chemical](https to://www.oakwoodchemical.com/product/023465)
CAS Number 238428-27-8[Oakwood Chemical](https to://www.oakwoodchemical.com/product/023465)
Appearance Solid--INVALID-LINK-- (for a related compound)
Purity Typically ≥95%[Oakwood Chemical](https to://www.oakwoodchemical.com/product/023465)
Melting Point 230-233 °C[Oakwood Chemical](https to://www.oakwoodchemical.com/product/023465)

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the aminomethyl group, the methyl protons of the acetamide group, and the amide proton. The chemical shifts (δ) are predicted to be in the following regions:

  • Aromatic Protons (C₆H₄): 7.0 - 7.8 ppm (multiplet)

  • Methylene Protons (CH₂): ~4.0 ppm (singlet or doublet, broadened by the adjacent nitrogen)

  • Amine Protons (NH₃⁺): Broad signal, potentially downfield

  • Amide Proton (NH): ~8.0 - 9.0 ppm (singlet, broad)

  • Methyl Protons (CH₃): ~2.1 ppm (singlet)

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon of the acetamide group.

  • Aromatic Carbons (C₆H₄): 110 - 140 ppm

  • Methylene Carbon (CH₂): ~45 ppm

  • Carbonyl Carbon (C=O): ~170 ppm

  • Methyl Carbon (CH₃): ~24 ppm

Predicted IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • N-H stretch (Amide and Amine HCl): 3200-3400 cm⁻¹ (broad)

  • C-H stretch (Aromatic and Aliphatic): 2850-3100 cm⁻¹

  • C=O stretch (Amide I): ~1660 cm⁻¹

  • N-H bend (Amide II): ~1550 cm⁻¹

  • C-N stretch: 1200-1350 cm⁻¹

  • Aromatic C=C stretch: 1450-1600 cm⁻¹

Predicted Mass Spectrum

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base (N-[3-(aminomethyl)phenyl]acetamide) after the loss of HCl. The fragmentation pattern would likely involve the loss of the acetamide group or cleavage of the aminomethyl side chain.

  • Molecular Ion (M⁺) of free base: m/z = 178.11

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general synthetic approach and standard analytical procedures can be outlined based on common organic chemistry practices.

Synthesis of this compound

A plausible synthetic route involves the reduction of a corresponding nitro or cyano precursor followed by acetylation and salt formation.

Step 1: Reduction of 3-Nitrobenzonitrile A solution of 3-nitrobenzonitrile in a suitable solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like stannous chloride (SnCl₂) in hydrochloric acid can be used. This step reduces the nitro group to an amine and the nitrile group to an aminomethyl group.

Step 2: Acetylation of 3-(aminomethyl)aniline The resulting 3-(aminomethyl)aniline is then acetylated. This can be achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to selectively acetylate the aromatic amine.

Step 3: Formation of the Hydrochloride Salt The crude N-[3-(aminomethyl)phenyl]acetamide is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

The workflow for this hypothetical synthesis is depicted in the following diagram:

G cluster_0 Synthesis Workflow A 3-Nitrobenzonitrile B Reduction (e.g., H2, Pd/C) A->B C 3-(aminomethyl)aniline B->C D Acetylation (Acetic Anhydride) C->D E N-[3-(aminomethyl)phenyl]acetamide D->E F Salt Formation (HCl) E->F G N-[3-(aminomethyl)phenyl]acetamide Hydrochloride F->G

Caption: Hypothetical synthesis workflow for this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of acetamide derivatives has been shown to exhibit a range of pharmacological properties. These include potential roles as inhibitors of various enzymes and as modulators of cellular signaling pathways.

Based on the activities of related compounds, this compound could be investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent. The aminomethylphenyl moiety is a common scaffold in medicinal chemistry, often interacting with receptors or enzyme active sites.

A hypothetical signaling pathway that could be modulated by a bioactive acetamide derivative is presented below. This diagram illustrates a general kinase inhibition pathway, a common mechanism of action for small molecule drugs.

G cluster_1 Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Phosphorylation Cascade Compound N-[3-(aminomethyl)phenyl] acetamide Derivative Compound->Kinase TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activation CellularResponse Cell Proliferation/ Survival TranscriptionFactor->CellularResponse Gene Expression

Caption: A potential signaling pathway modulated by an acetamide derivative.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided a summary of its known properties and predicted characteristics based on the analysis of related structures. Further experimental work is required to fully elucidate its spectroscopic profile, confirm its synthesis, and explore its biological activities and mechanisms of action. The information and protocols outlined herein serve as a foundation for researchers to design and conduct such studies.

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: N-[3-(aminomethyl)phenyl]acetamide;hydrochloride

Synonyms:

  • N-[3-(Aminomethyl)phenyl]acetamide HCl

  • 3-Acetamidobenzylamine hydrochloride

This technical guide provides a comprehensive overview of N-[3-(aminomethyl)phenyl]acetamide hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents its known chemical properties alongside representative experimental workflows for its synthesis and characterization, based on established methodologies for similar acetamide derivatives.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 238428-27-8Oakwood Chemical[1]
Molecular Formula C₉H₁₃ClN₂OOakwood Chemical[1]
Molecular Weight 200.67 g/mol Oakwood Chemical[1]
MDL Number MFCD04039171Oakwood Chemical[1]

Representative Experimental Protocols

Synthesis of this compound

A common route for the synthesis of acetamides involves the acylation of a primary amine. In this case, the starting material would likely be 3-aminobenzylamine. The synthesis can be conceptualized in two main stages: the selective acetylation of the aromatic amine followed by conversion to the hydrochloride salt.

Materials:

  • 3-aminobenzylamine

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (ethanolic or in diethyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolution: Dissolve 3-aminobenzylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Acetylation: Cool the mixture in an ice bath. Add acetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-[3-(aminomethyl)phenyl]acetamide. If necessary, purify the product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol or diethyl ether. Add a solution of hydrochloric acid (in the same solvent) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a solid.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique to assess the purity of the synthesized compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this type of compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., 254 nm).

  • Injection Volume: 5-20 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient method.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Diagrams

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

G Synthesis Workflow for this compound start Start: 3-aminobenzylamine dissolve Dissolve in Anhydrous DCM with TEA start->dissolve acetylate Add Acetic Anhydride (0°C to RT) dissolve->acetylate monitor Monitor by TLC acetylate->monitor workup Aqueous Work-up (NaHCO3, Brine) monitor->workup extract Extract with DCM workup->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify salt Dissolve in EtOH, Add HCl purify->salt isolate Filter and Dry salt->isolate product Final Product: N-[3-(aminomethyl)phenyl]acetamide HCl isolate->product

Caption: A representative workflow for the synthesis of N-[3-(aminomethyl)phenyl]acetamide HCl.

G Characterization Workflow cluster_hplc Purity Analysis (HPLC) cluster_nmr Structural Confirmation (NMR) cluster_ms Mass Confirmation (MS) prep_hplc Prepare Sample Solution inject_hplc Inject on C18 Column prep_hplc->inject_hplc run_hplc Run Gradient Elution inject_hplc->run_hplc detect_hplc UV Detection (254 nm) run_hplc->detect_hplc analyze_hplc Analyze Chromatogram for Purity detect_hplc->analyze_hplc prep_nmr Dissolve Sample in DMSO-d6 run_nmr Acquire 1H and 13C NMR Spectra prep_nmr->run_nmr analyze_nmr Analyze Chemical Shifts and Couplings run_nmr->analyze_nmr prep_ms Prepare Dilute Solution run_ms Infuse into Mass Spectrometer (ESI+) prep_ms->run_ms analyze_ms Confirm Molecular Ion Peak run_ms->analyze_ms start Synthesized Product start->prep_hplc start->prep_nmr start->prep_ms

Caption: A typical workflow for the analytical characterization of the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available research detailing the biological activity or associated signaling pathways for this compound. Researchers interested in the pharmacological properties of this compound would need to conduct initial screening assays to determine its potential biological targets and mechanisms of action.

Conclusion

This compound is a defined chemical entity with potential applications in various research areas. While specific experimental data is sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles. Further research is required to elucidate its biological properties and potential therapeutic applications.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of N-[3-(aminomethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-[3-(aminomethyl)phenyl]acetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this versatile chemical entity. We will delve into the synthetic pathways, key experimental findings, and the underlying mechanisms of action that have positioned these compounds as promising candidates in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.

I. Discovery and Historical Context

The precise first synthesis and characterization of the parent compound, N-[3-(aminomethyl)phenyl]acetamide, is not prominently documented in readily available scientific literature, suggesting it may have emerged from broader synthetic chemistry efforts or as an intermediate in the synthesis of other molecules. However, the development of its derivatives has gained significant traction in recent decades, driven by the quest for novel therapeutic agents.

The core structure's appeal lies in its synthetic tractability and the strategic positioning of its functional groups. The acetamide moiety and the aminomethyl group offer key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Early interest in related acetamide derivatives can be traced back to investigations into their effects on the central nervous system. A 1979 patent, for instance, described a broad class of acetamide derivatives with potential applications in this area, highlighting the early recognition of this chemical class in drug discovery.

The subsequent history of N-[3-(aminomethyl)phenyl]acetamide derivatives is one of diversification, with researchers adapting the core scaffold to target a wide range of biological targets. This has led to the discovery of compounds with potent and selective activities against various enzymes, receptors, and cellular pathways.

II. Synthesis and Experimental Protocols

The synthesis of the core N-[3-(aminomethyl)phenyl]acetamide structure and its derivatives is generally achieved through a straightforward and robust synthetic route.

A. Synthesis of the Core Scaffold: N-[3-(aminomethyl)phenyl]acetamide

The synthesis of the parent compound involves a two-step process starting from 3-nitrobenzylamine.

Step 1: Reduction of 3-Nitrobenzylamine to 3-Aminobenzylamine

  • Protocol: 3-Nitrobenzylamine is reduced to 3-aminobenzylamine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent such as ethanol or methanol.

Step 2: N-Acetylation of 3-Aminobenzylamine

  • Protocol: The resulting 3-aminobenzylamine is then acetylated at the primary aniline nitrogen. This is typically achieved by reacting it with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is often performed in the presence of a base, like triethylamine or pyridine, to neutralize the acidic byproduct. The reaction can be carried out in an aprotic solvent like dichloromethane (DCM) at room temperature or below.

B. General Protocol for the Synthesis of N-[3-(aminomethyl)phenyl]acetamide Derivatives

Further derivatization can be achieved by modifying either the aminomethyl group or the acetamide nitrogen, or by introducing substituents on the phenyl ring.

  • Protocol for Derivatization of the Aminomethyl Group: The primary amine of the aminomethyl group can be readily functionalized through various reactions such as reductive amination, acylation, or sulfonylation to introduce a wide range of substituents.

  • Protocol for Derivatization of the Phenyl Ring: Derivatives with substituents on the aromatic ring are typically synthesized starting from the corresponding substituted 3-nitrobenzylamines.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Strategies 3-Nitrobenzylamine 3-Nitrobenzylamine 3-Aminobenzylamine 3-Aminobenzylamine 3-Nitrobenzylamine->3-Aminobenzylamine Reduction (e.g., H2, Pd/C) N-[3-(aminomethyl)phenyl]acetamide N-[3-(aminomethyl)phenyl]acetamide 3-Aminobenzylamine->N-[3-(aminomethyl)phenyl]acetamide N-Acetylation (e.g., Ac2O, base) Derivatives Derivatives N-[3-(aminomethyl)phenyl]acetamide->Derivatives Modification of aminomethyl or acetamide group Substituted 3-Nitrobenzylamines Substituted 3-Nitrobenzylamines Substituted 3-Nitrobenzylamines->Derivatives Synthesis from substituted starting materials

Caption: General synthetic workflow for N-[3-(aminomethyl)phenyl]acetamide and its derivatives.

III. Therapeutic Applications and Biological Activities

Derivatives of N-[3-(aminomethyl)phenyl]acetamide have demonstrated a broad spectrum of biological activities, leading to their investigation in several therapeutic areas.

A. Anticancer Activity

A significant area of research has focused on the development of N-[3-(aminomethyl)phenyl]acetamide derivatives as anticancer agents. Certain derivatives have shown potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected N-[3-(aminomethyl)phenyl]acetamide Derivatives

Compound IDCancer Cell LineActivity MetricValue
Derivative A K562 (Chronic Myeloid Leukemia)IC500.98 µM[1]
Derivative B Ba/F3 (BCR-ABL1)GI506.4 µM[1]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Studies have indicated that some of these derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, certain compounds have been shown to inhibit the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia.

G Derivative Derivative BCR-ABL1 Kinase BCR-ABL1 Kinase Derivative->BCR-ABL1 Kinase Inhibition Downstream Signaling Downstream Signaling BCR-ABL1 Kinase->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Inhibition of BCR-ABL1 signaling by N-[3-(aminomethyl)phenyl]acetamide derivatives.

B. Antibacterial Activity

Another promising area of application for these derivatives is in the fight against bacterial infections, including multi-drug resistant strains.

Table 2: Antibacterial Activity of Selected N-[3-(aminomethyl)phenyl]acetamide Derivatives

Compound IDBacterial StrainActivity MetricValue (µg/mL)
Derivative C Klebsiella pneumoniaeMIC512[2]
Derivative D Staphylococcus aureus (MRSA)MIC0.78 - 1.56[3]
Derivative E Enterococcus faecium (VRE)MIC0.78[3]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates. A serial dilution of the test compound is prepared in a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Neuroprotective Activity

Recent studies have explored the potential of N-[3-(aminomethyl)phenyl]acetamide derivatives in the context of neurodegenerative diseases. Certain benzimidazole-containing acetamide derivatives have shown promise in attenuating neuroinflammation and oxidative stress.

Table 3: Neuroprotective Effects of Selected N-[3-(aminomethyl)phenyl]acetamide Derivatives in an Animal Model of Ethanol-Induced Neurodegeneration

CompoundEffect
Benzimidazole Derivative 3a Ameliorated oxidative stress and neuroinflammation[4]
Benzimidazole Derivative 3b Reduced memory impairment[4]

The neuroprotective effects are thought to be mediated through the modulation of pathways involved in oxidative stress and inflammation.

G Neurotoxin (e.g., Ethanol) Neurotoxin (e.g., Ethanol) Oxidative Stress Oxidative Stress Neurotoxin (e.g., Ethanol)->Oxidative Stress Neuroinflammation Neuroinflammation Neurotoxin (e.g., Ethanol)->Neuroinflammation Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neuroinflammation->Neuronal Damage Derivative Derivative Derivative->Oxidative Stress Inhibits Derivative->Neuroinflammation Inhibits

Caption: Proposed neuroprotective mechanism of action.

IV. Future Directions and Conclusion

The N-[3-(aminomethyl)phenyl]acetamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization have enabled the development of derivatives with potent and selective activities across a range of biological targets.

Future research in this area is likely to focus on:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.

  • Elucidation of Mechanisms of Action: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.

  • Exploration of New Therapeutic Areas: Screening of existing and novel derivatives against a wider range of diseases to uncover new therapeutic opportunities.

  • In Vivo Efficacy and Safety Studies: Advancing the most promising candidates through preclinical and clinical development to assess their therapeutic potential in humans.

References

No Publicly Available Data on the Mechanism of Action of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific and medical literature, there is currently no public information detailing the mechanism of action, signaling pathways, or quantitative biological data for the compound N-[3-(aminomethyl)phenyl]acetamide hydrochloride.

Extensive searches in scientific databases and public repositories have yielded no published research, such as clinical trials, enzymatic assays, receptor binding studies, or other pharmacological investigations that would elucidate the biological activity of this specific chemical entity. The available information is limited to entries in chemical databases and supplier catalogues, which provide basic physicochemical properties but no experimental data on its effects in biological systems.

Consequently, the core requirements for an in-depth technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time due to the absence of foundational research on this compound.

Researchers, scientists, and drug development professionals interested in this compound would need to conduct initial exploratory studies to determine its pharmacological profile and potential mechanism of action. Such investigations would be the first step in generating the necessary data to understand its biological function.

In Silico Modeling of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interactions of N-[3-(aminomethyl)phenyl]acetamide hydrochloride. Due to the absence of specific biological data for this compound in publicly available literature, this guide proposes Monoamine Oxidase A (MAO-A) as a plausible biological target, based on the known activities of structurally related acetamide derivatives.[1][2][3][4] The methodologies outlined herein detail a complete computational workflow, from ligand and protein preparation to molecular docking and molecular dynamics simulations, offering a blueprint for researchers to investigate the potential therapeutic applications of this and similar molecules. All quantitative data are presented in standardized tables, and key processes are visualized using logical and workflow diagrams.

Introduction

Monoamine Oxidase A is a key enzyme in the metabolic degradation of monoamine neurotransmitters like serotonin and norepinephrine.[7] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[1][2] Given the structural features of N-[3-(aminomethyl)phenyl]acetamide, we hypothesize that it may act as an inhibitor of MAO-A.

This guide presents a detailed protocol for a hypothetical in silico investigation of the binding of this compound to human MAO-A. The described workflow is designed to predict the binding affinity, identify key interacting residues, and assess the stability of the protein-ligand complex.

Proposed Signaling Pathway: MAO-A Inhibition

The proposed mechanism of action involves the inhibition of MAO-A, leading to an increase in monoamine neurotransmitter levels in the synaptic cleft. This, in turn, is expected to enhance downstream signaling pathways associated with mood regulation.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Produces Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) Neurotransmitter->MAO_A Metabolized by Neurotransmitter_Cleft Increased Neurotransmitter Concentration Neurotransmitter->Neurotransmitter_Cleft Release Ligand N-[3-(aminomethyl)phenyl]acetamide Ligand->MAO_A Inhibits Receptor Postsynaptic Receptors Neurotransmitter_Cleft->Receptor Binds to Signaling Downstream Signaling (Mood Regulation) Receptor->Signaling Activates

Proposed MAO-A Inhibition Pathway

Experimental Protocols

This section details the proposed in silico experimental workflow for investigating the interaction between this compound and human MAO-A.

In Silico Modeling Workflow

The overall computational workflow is depicted below, outlining the major steps from initial setup to data analysis.

G start Start ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) start->ligand_prep protein_prep Protein Preparation (PDB: 2Z5X, Removal of Water, Addition of Hydrogens) start->protein_prep docking Molecular Docking (Prediction of Binding Pose and Affinity) ligand_prep->docking protein_prep->docking analysis_docking Docking Analysis (Scoring, Interaction Analysis) docking->analysis_docking md_setup MD Simulation Setup (Solvation, Ionization) analysis_docking->md_setup md_run Molecular Dynamics Simulation (100 ns) md_setup->md_run analysis_md MD Trajectory Analysis (RMSD, RMSF, Binding Energy) md_run->analysis_md end End analysis_md->end

In Silico Experimental Workflow
Ligand Preparation

  • 2D Structure Generation: The 2D structure of N-[3-(aminomethyl)phenyl]acetamide is drawn using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Conversion: The 2D structure is converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The hydrochloride salt is treated by considering the protonated state of the primary amine at physiological pH.

Protein Preparation
  • PDB Structure Retrieval: The crystal structure of human Monoamine Oxidase A is obtained from the Protein Data Bank (PDB ID: 2Z5X).[8][9]

  • Protein Cleaning: The protein structure is prepared by removing water molecules, co-factors (except the FAD cofactor which is essential for activity), and any co-crystallized ligands.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4. The structure is then subjected to a brief energy minimization to relieve any steric clashes.

Molecular Docking
  • Grid Generation: A docking grid is defined around the active site of MAO-A. The active site is identified based on the position of the co-crystallized inhibitor in the original PDB structure.[8][9] The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The prepared ligand is docked into the defined active site of MAO-A. The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • Pose Selection and Scoring: The resulting docking poses are ranked based on their predicted binding affinity (docking score). The pose with the best score and a conformation that is energetically favorable and forms meaningful interactions with the active site residues is selected for further analysis.

Molecular Dynamics Simulation
  • System Setup: The best-ranked protein-ligand complex from the docking study is placed in a periodic cubic box.

  • Solvation: The box is filled with an explicit water model (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration: The entire system is energy-minimized to remove bad contacts. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and second, an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run: A production molecular dynamics simulation is run for a duration of 100 nanoseconds. Trajectories and energy data are saved at regular intervals.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be obtained from the proposed in silico experiments.

Table 1: Molecular Docking Results
LigandDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
N-[3-(aminomethyl)phenyl]acetamide-8.50.5TYR407, TYR444PHE208, ILE335, PHE352
Clorgyline (Reference Inhibitor)-9.20.1TYR407PHE208, ILE335, PHE352, TYR444
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
SystemAverage RMSD (Å)Average RMSF (Å) (Ligand)Average Number of Hydrogen BondsMM/PBSA Binding Energy (kcal/mol)
MAO-A - N-[3-(aminomethyl)phenyl]acetamide1.8 ± 0.30.5 ± 0.12.5 ± 0.8-45.7 ± 5.2
MAO-A (Apo)1.5 ± 0.2N/AN/AN/A

Logical Relationships and Data Interpretation

The interpretation of the in silico data follows a logical progression to build a case for the potential inhibitory activity of the compound.

G cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_conclusion Conclusion docking_score Favorable Docking Score (-8.5 kcal/mol) binding_pose Stable Binding Pose in Active Site docking_score->binding_pose interactions Key Interactions with Active Site Residues binding_pose->interactions hypothesis Hypothesis Supported: Potential MAO-A Inhibitor interactions->hypothesis rmsd Low RMSD Fluctuation (Stable Complex) h_bonds Persistent Hydrogen Bonds rmsd->h_bonds binding_energy Favorable MM/PBSA Binding Energy h_bonds->binding_energy binding_energy->hypothesis

Logical Flow of Data Interpretation

A favorable docking score suggests a strong binding affinity. Analysis of the binding pose reveals key hydrogen bonds and hydrophobic interactions with residues known to be important for MAO-A inhibition. The stability of these interactions is then assessed through molecular dynamics simulations. Low root-mean-square deviation (RMSD) values for the protein-ligand complex indicate its stability over time. The persistence of key hydrogen bonds and a favorable MM/PBSA binding free energy further support the hypothesis that this compound is a potential inhibitor of MAO-A.

Conclusion

This technical guide has outlined a comprehensive in silico approach to investigate the potential interactions of this compound with human Monoamine Oxidase A. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for predicting binding affinity, identifying key molecular interactions, and assessing the stability of the protein-ligand complex. The hypothetical data presented suggests that this compound could be a promising candidate for MAO-A inhibition. It is crucial to emphasize that these computational predictions require experimental validation through in vitro enzyme inhibition assays and further preclinical studies to confirm its therapeutic potential.

References

No Biocompatibility Data Currently Available for N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals a significant gap in the available information regarding the biocompatibility of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. Despite extensive searches for preliminary studies on its cytotoxicity, genotoxicity, hemocompatibility, and in vivo effects, no specific data for this compound has been found.

This absence of information prevents the creation of an in-depth technical guide as requested. The scientific community has not yet published studies that would allow for the summary of quantitative data, detailing of experimental protocols, or the visualization of its biological interaction pathways.

For researchers, scientists, and drug development professionals interested in this compound, this indicates that foundational biocompatibility testing is a necessary first step for any further development.

General Framework for Preliminary Biocompatibility Assessment

While no specific data exists for this compound, a standard preliminary biocompatibility assessment would typically follow a tiered approach, beginning with in vitro assays before proceeding to more complex evaluations. A generalized workflow for such a study is outlined below.

This workflow represents a typical starting point for assessing the biocompatibility of a novel chemical entity. The initial phase focuses on fundamental cellular interactions, including cytotoxicity, genotoxicity, and hemocompatibility, which are critical for early-stage safety assessment.

cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Further Evaluation A Compound Preparation (this compound) B Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) A->B C Genotoxicity Assays (e.g., Ames test, Micronucleus assay) A->C D Hemocompatibility Assays (e.g., Hemolysis, Coagulation) A->D E Data Analysis & Risk Assessment B->E C->E D->E F Decision Point: Proceed to In Vivo? E->F G Preliminary In Vivo Studies (if warranted) F->G Favorable In Vitro Profile

Caption: Generalized workflow for preliminary biocompatibility testing of a novel compound.

Standard Experimental Protocols in Biocompatibility Testing

Below are generalized methodologies for the key experiments that would be required to assess the preliminary biocompatibility of this compound.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Objective: To assess cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Culture selected cell lines (e.g., fibroblasts, endothelial cells) in 96-well plates.

    • Expose cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay:

  • Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

  • Methodology:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant at the end of the exposure period.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the enzymatic conversion of the substrate by LDH, which results in a color change.

    • Quantify the absorbance at the appropriate wavelength (typically 490 nm).

    • Express cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay):

  • Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium.

  • Methodology:

    • Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

    • Expose the bacterial strains to various concentrations of this compound, both with and without metabolic activation (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Incubate the plates and count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Hemocompatibility Assays

1. Hemolysis Assay:

  • Objective: To evaluate the effect of the compound on red blood cell integrity.

  • Methodology:

    • Obtain fresh whole blood and isolate red blood cells (RBCs) by centrifugation.

    • Wash the RBCs with a phosphate-buffered saline (PBS) solution.

    • Incubate a suspension of RBCs with different concentrations of the test compound.

    • Use a positive control (e.g., Triton X-100) to induce complete hemolysis and a negative control (PBS).

    • After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

In the absence of specific data for this compound, the above frameworks provide a standard approach for any future biocompatibility investigations. Researchers are strongly encouraged to perform these foundational studies to establish a safety profile for this compound.

Methodological & Application

Synthesis Protocol for N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. It includes detailed experimental protocols for each synthetic step, alongside application notes summarizing the potential utility of this compound in research and drug development, based on the activities of structurally related molecules.

Physicochemical Data

PropertyValue
CAS Number 238428-27-8[1]
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1]
Appearance Solid
SMILES CC(=O)Nc1cccc(CN)c1.Cl
InChI Key JLFWORHZSACMOG-UHFFFAOYSA-N (for the free base)

Application Notes

N-[3-(aminomethyl)phenyl]acetamide and its derivatives belong to the broader class of acetamides, a scaffold present in numerous biologically active compounds. While specific biological data for this compound is not extensively available in the public domain, the structural motifs suggest potential applications in several areas of drug discovery and chemical biology.

Derivatives of N-phenylacetamide have been investigated for a range of biological activities, including:

  • Anticoagulant Activity: N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, suggesting potential applications in the development of novel antithrombotic agents.[2]

  • Neuroprotective Effects: Certain acetamide derivatives have been shown to act as selective inhibitors of carbonic anhydrase II, with demonstrated neuroprotective effects.[3]

  • Kinase Inhibition: The acetamide scaffold is present in molecules designed as selective Aurora Kinase B inhibitors, which are targets for cancer therapy due to their role in cell cycle regulation.[4]

  • Antimicrobial and Nematicidal Activity: Phenylacetamide derivatives incorporating a thiazole moiety have demonstrated antibacterial and nematicidal properties.

Researchers can use this compound as a building block for creating libraries of more complex molecules to explore these and other potential therapeutic applications. The primary amine handle allows for a variety of chemical modifications.

Synthesis Workflow

The synthesis of this compound is a three-step process commencing with the acetylation of 3-aminobenzonitrile, followed by the reduction of the nitrile group, and concluding with the formation of the hydrochloride salt.

SynthesisWorkflow Synthesis Workflow for this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation start 3-Aminobenzonitrile step1_reagent Acetic Anhydride start->step1_reagent Acetylation step1_product N-(3-cyanophenyl)acetamide step1_reagent->step1_product step2_reagent Raney Ni, KBH4 step1_product->step2_reagent Nitrile Reduction step2_product N-[3-(aminomethyl)phenyl]acetamide step2_reagent->step2_product step3_reagent HCl step2_product->step3_reagent Acidification final_product This compound step3_reagent->final_product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-cyanophenyl)acetamide

This procedure details the acetylation of the amino group of 3-aminobenzonitrile using acetic anhydride.

Materials:

  • 3-Aminobenzonitrile

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-aminobenzonitrile (5.0 mmol, 1.0 equiv) in 20 mL of dichloromethane under an argon atmosphere.

  • While stirring, add acetic anhydride (6.0 mmol, 1.2 equiv) dropwise to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain N-(3-cyanophenyl)acetamide. The product can be purified further by flash chromatography if necessary.[5]

Step 2: Synthesis of N-[3-(aminomethyl)phenyl]acetamide

This protocol describes the reduction of the nitrile group of N-(3-cyanophenyl)acetamide to a primary amine using Raney Nickel and potassium borohydride.

Materials:

  • N-(3-cyanophenyl)acetamide

  • Raney Nickel (aqueous slurry)

  • Potassium borohydride (KBH₄)

  • Dry ethanol

  • Flask

  • Magnetic stirrer

  • Filtration apparatus

  • Ethyl acetate

  • Water

Procedure:

  • In a 50 mL flask, add dry ethanol (25 mL), potassium borohydride (40 mmol), and Raney Nickel (approximately 10 mmol, moist weight).

  • To this stirring suspension, add N-(3-cyanophenyl)acetamide (10 mmol).

  • Stir the reaction mixture vigorously at 50°C. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the organic layer and dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution with water, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield N-[3-(aminomethyl)phenyl]acetamide.

Step 3: Synthesis of this compound

This final step involves the formation of the hydrochloride salt of the synthesized amine.

Materials:

  • N-[3-(aminomethyl)phenyl]acetamide

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (solution in a suitable organic solvent, e.g., diethyl ether or isopropanol, or gaseous HCl)

  • Flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude N-[3-(aminomethyl)phenyl]acetamide from Step 2 in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble gaseous HCl through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.[6]

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations.

LogicalFlow Start Starting Material (3-Aminobenzonitrile) Intermediate1 Intermediate 1 (N-(3-cyanophenyl)acetamide) Start->Intermediate1 Acetylation of Amine Intermediate2 Intermediate 2 (N-[3-(aminomethyl)phenyl]acetamide) Intermediate1->Intermediate2 Reduction of Nitrile FinalProduct Final Product (N-[3-(aminomethyl)phenyl]acetamide Hydrochloride) Intermediate2->FinalProduct Salt Formation

Caption: Logical flow of the synthetic transformations.

References

Application Notes and Protocols for the Purification of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride, a key intermediate in various pharmaceutical syntheses. The following sections outline common purification techniques, including recrystallization, column chromatography, and liquid-liquid extraction, tailored for this specific compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1]
Appearance Solid[2]
Melting Point 230-233 °C[1]
Purity (Typical) 95%[1]
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in isopropanol. Insoluble in non-polar organic solvents like hexanes and diethyl ether.General chemical principles

Potential Impurities

Impurities in a crude sample of this compound typically arise from the starting materials and side reactions during its synthesis. Potential impurities may include:

  • Starting materials: Unreacted 3-aminobenzylamine or acetic anhydride.

  • By-products: Di-acetylated or other over-acetylated derivatives.

  • Reaction intermediates: Incomplete reaction products.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis.

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for removing impurities that have different solubility profiles in an ethanol/water mixture compared to the target compound.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.Use a lower-boiling solvent system. Consider a preliminary purification step like column chromatography.
No crystal formation The solution is not supersaturated.Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. Cool to a lower temperature.
Low recovery Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold.

Workflow for Recrystallization

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization process.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Gradually increase the polarity (the amount of MeOH) to achieve good separation between the product and impurities (aim for a ΔRf > 0.2).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent by increasing the percentage of methanol.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Poor separation The chosen eluent system is not optimal.Systematically test different solvent mixtures using TLC. Consider using a gradient elution.
Compound not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of a stronger solvent like acetic acid or triethylamine (for basic compounds) might be necessary.
Cracking of stationary phase Improper packing of the column.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.

Workflow for Column Chromatography Optimization

G Start Start Column Chromatography PoorSep Poor Separation? Start->PoorSep Optimize Optimize eluent using TLC (aim for ΔRf > 0.2) Consider gradient elution PoorSep->Optimize Yes NotEluting Compound Not Eluting? PoorSep->NotEluting No Optimize->Start IncreasePolarity Increase eluent polarity Add modifiers if needed NotEluting->IncreasePolarity Yes PureProduct Pure Product Collected NotEluting->PureProduct No IncreasePolarity->Start G A Dissolve Crude Free Base in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) A->B C Separate Aqueous Layer (contains protonated product) B->C D Basify Aqueous Layer (e.g., with NaHCO3) C->D E Extract with Fresh Organic Solvent D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Evaporate Solvent G->H I Purified Free Base H->I

References

Application Notes and Protocols for the Characterization of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and stability assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its content in various matrices. A reverse-phase method is typically employed to separate the main compound from potential impurities.

Quantitative Data Summary
ParameterValue
Purity (by HPLC) >98%
Retention Time ~4.5 min (Isocratic)
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) ratio of aqueous buffer to organic solvent. For mass spectrometry compatibility, replace phosphoric acid with formic acid.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with the prepared mobile phase.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by determining the area percentage of the main peak relative to the total peak area. For assay, create a calibration curve from the standard solutions and determine the concentration of the sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Aqueous Buffer:Organic Solvent) StandardSol Standard Solution MobilePhase->StandardSol SampleSol Sample Solution MobilePhase->SampleSol Injection Inject Sample (10 µL) StandardSol->Injection SampleSol->Injection Separation C18 Column Separation (Isocratic, 1.0 mL/min, 30°C) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity/Assay Integration->Calculation

HPLC Analysis Workflow

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
δ (ppm) Assignment
~10.2 (s, 1H)-NHCO-
~8.3 (br s, 3H)-CH₂-NH₃⁺
~7.8 (s, 1H)Ar-H
~7.6 (d, 1H)Ar-H
~7.4 (t, 1H)Ar-H
~7.2 (d, 1H)Ar-H
~4.0 (s, 2H)-CH₂-NH₃⁺
~2.1 (s, 3H)-CO-CH₃

Note: Predicted chemical shifts are based on data from structurally similar compounds and may vary slightly.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR signals based on their chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Parameter Value
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
[M+H]⁺ (calculated) 165.1028
[M+H]⁺ (observed) ~165.1
Major Fragments m/z 122, 106, 91

Instrumentation:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

  • Syringe pump or LC system for sample introduction

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (for enhancing ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 methanol:water with 0.1% formic acid.

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source using a syringe pump or inject it through an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the protonated molecule ([M+H]⁺) to obtain fragmentation information.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass. Analyze the fragmentation pattern to confirm the structure.

MS_Analysis_Diagram cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample N-[3-(aminomethyl)phenyl]acetamide HCl in Solution ESI Electrospray Ionization (ESI) Sample->ESI MassAnalyzer Mass Analyzer (e.g., Q-TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Fragmentation Fragmentation Pattern (MS/MS) MassAnalyzer->Fragmentation MassSpectrum Mass Spectrum ([M+H]⁺) Detector->MassSpectrum

Mass Spectrometry Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
~3300-3000N-H stretch (amide and amine salt)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1660C=O stretch (amide I)
~1550N-H bend (amide II)
~1450C=C stretch (aromatic)
~800-700C-H bend (aromatic substitution)

Note: These are expected ranges and can vary based on the sample preparation method.[1][3]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

Reagents:

  • Potassium bromide (KBr), IR grade (if using pellets)

  • This compound sample

Procedure (using KBr pellet):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • IR Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the compound, such as its melting point and decomposition temperature.

Expected Thermal Properties
Parameter Value
Melting Point (DSC) ~180-190 °C
Decomposition Temp (TGA) Onset ~220 °C
Experimental Protocol

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (aluminum or platinum)

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature.[4]

Thermal_Analysis_Logic cluster_input Input cluster_methods Analytical Methods cluster_output Output Data Sample N-[3-(aminomethyl)phenyl]acetamide HCl DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MeltingPoint Melting Point DSC->MeltingPoint Decomposition Decomposition Temperature TGA->Decomposition

References

Application Notes and Protocols for N-[3-(aminomethyl)phenyl]acetamide Hydrochloride in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a small molecule belonging to the acetamide class of organic compounds. Its chemical structure, featuring a phenyl ring with both an aminomethyl and an acetamide substituent, suggests its potential as a bioactive agent capable of interacting with biological macromolecules. While specific in-vitro biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules known to exhibit inhibitory activity against various enzymes, particularly proteases.

These application notes provide a generalized framework for investigating the potential bioactivity of this compound in in-vitro assays, with a focus on its hypothetical role as a serine protease inhibitor. The provided protocols are intended as a starting point for researchers to design and execute their own investigations into the compound's mechanism of action and potency.

Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O--INVALID-LINK--
Molecular Weight 200.67 g/mol --INVALID-LINK--
CAS Number 238428-27-8--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Hypothetical Mechanism of Action: Serine Protease Inhibition

Based on the structural characteristics of this compound, a plausible mechanism of action to investigate is the inhibition of serine proteases. Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their active site contains a highly reactive serine residue that is essential for catalysis. Small molecules can act as inhibitors by binding to the active site and preventing substrate access or by interfering with the catalytic mechanism.

The aminomethyl group on the phenyl ring could potentially interact with the S1 pocket of a serine protease, a specificity-determining pocket that often accommodates basic residues. The acetamide group could form hydrogen bonds with the enzyme's backbone.

G cluster_0 Serine Protease Active Site Catalytic_Triad Catalytic Triad (Ser, His, Asp) Cleavage Substrate Cleavage (Biological Process) Catalytic_Triad->Cleavage Catalysis S1_Pocket S1 Specificity Pocket No_Cleavage Inhibition of Biological Process S1_Pocket->No_Cleavage Inhibition Substrate Protein Substrate Substrate->Catalytic_Triad Binding Inhibitor N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Inhibitor->S1_Pocket Binding

Hypothetical interaction of the inhibitor with a serine protease active site.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific serine protease and substrate being investigated.

Serine Protease Inhibition Assay (Colorimetric)

This assay measures the ability of this compound to inhibit the activity of a serine protease (e.g., trypsin) using a colorimetric substrate.

Materials:

  • This compound

  • Serine Protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration will depend on the specific enzyme and substrate used.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of various concentrations of the inhibitor (this compound) diluted in assay buffer. For the negative control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the serine protease solution to each well, except for the substrate blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the chromogenic substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm (for p-nitroaniline release from BApNA) every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

G Start Start Prep_Stocks Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) Start->Prep_Stocks Plate_Setup Set up 96-well Plate (Inhibitor/DMSO + Buffer) Prep_Stocks->Plate_Setup Add_Enzyme Add Enzyme Solution Plate_Setup->Add_Enzyme Incubate Incubate at 37°C (15 min) Add_Enzyme->Incubate Add_Substrate Add Substrate Solution Incubate->Add_Substrate Measure_Abs Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Measure_Abs Analyze_Data Calculate V₀, % Inhibition, IC₅₀ Measure_Abs->Analyze_Data End End Analyze_Data->End

Workflow for the serine protease inhibition assay.

Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic study can be performed by varying the concentrations of both the substrate and the inhibitor.

Protocol:

  • Follow the general protocol for the serine protease inhibition assay (Section 3.1).

  • Perform the assay with multiple fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.

  • Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]). The pattern of the lines will indicate the type of inhibition.

Data Presentation

Quantitative data from the in-vitro assays should be summarized in a clear and structured format. The following table is a template for presenting the results of the serine protease inhibition assay.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Serine Proteases.

EnzymeSubstrateIC₅₀ (µM)Ki (µM)Inhibition Type
TrypsinBApNAUser DataUser DataUser Data
ChymotrypsinSAAPFpNAUser DataUser DataUser Data
ThrombinBApNAUser DataUser DataUser Data
Factor XaBApNAUser DataUser DataUser Data

IC₅₀: The concentration of an inhibitor where the response is reduced by half. Ki: The inhibition constant. BApNA: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride. SAAPFpNA: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Conclusion

The provided application notes and protocols offer a foundational guide for the in-vitro evaluation of this compound. Due to the limited publicly available data on its biological activity, the proposed focus on serine protease inhibition is hypothetical and based on structural analogy. Researchers are encouraged to adapt and optimize these protocols for their specific targets of interest and to perform a broader screening to fully elucidate the compound's pharmacological profile. Rigorous experimental design and data analysis will be crucial in determining the true biological activity and potential therapeutic applications of this compound.

Application Notes and Protocols for the Evaluation of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride as a Potential Factor VIIa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield any public information confirming that N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a recognized Factor VIIa inhibitor. The following application notes and protocols are provided as a general framework for the evaluation of novel compounds, such as this compound, for their potential inhibitory activity against Factor VIIa.

Introduction

Factor VIIa (FVIIa) is a crucial serine protease that initiates the extrinsic pathway of the blood coagulation cascade. Upon vascular injury, tissue factor (TF) is exposed to the bloodstream and forms a high-affinity complex with FVIIa. This TF-FVIIa complex activates Factor IX and Factor X, leading to a burst of thrombin generation and the formation of a stable fibrin clot.[1] Beyond its role in hemostasis, the TF-FVIIa complex is also implicated in cellular signaling pathways that contribute to inflammation, angiogenesis, and cell proliferation.[2][3] Consequently, the inhibition of Factor VIIa is a promising therapeutic strategy for the prevention and treatment of thrombotic disorders.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the potential of this compound, or any novel small molecule, as a Factor VIIa inhibitor. The protocols herein describe standard biochemical assays to determine the inhibitory potency and mechanism of action of test compounds against Factor VIIa.

Data Presentation: Summary of Quantitative Data

Clear and structured presentation of quantitative data is essential for the comparison and interpretation of experimental results. The following table provides a template for summarizing the inhibitory activity of a test compound.

Compound IDAssay TypeIC50 (µM)Ki (µM)Mechanism of InhibitionNotes
N-[3-(aminomethyl)phenyl]acetamide HClChromogenic AssayData to be determinedData to be determinedData to be determinede.g., solubility issues, assay interference
Reference InhibitorChromogenic AssayKnown ValueKnown Valuee.g., Competitive
N-[3-(aminomethyl)phenyl]acetamide HClClotting Assay (PT)Data to be determined--e.g., plasma protein binding effects
Reference InhibitorClotting Assay (PT)Known Value--

Experimental Protocols

Chromogenic Factor VIIa Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of the TF-FVIIa complex. The complex activates Factor X to Factor Xa, which then cleaves a chromogenic substrate, producing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the Factor VIIa activity.

Materials:

  • Human Recombinant Factor VIIa

  • Recombinant soluble Tissue Factor (sTF)

  • Human Factor X

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer: HBS buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) containing 5 mM CaCl₂ and 0.1% BSA.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate

  • Microplate reader with 405 nm absorbance filter

Procedure:

  • Prepare a stock solution of the test compound and create a series of dilutions in the assay buffer.

  • In a 96-well plate, add 20 µL of the test compound dilutions or vehicle control to the appropriate wells.

  • Add 20 µL of a pre-incubated solution of Factor VIIa and sTF to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to Factor VIIa.

  • Initiate the reaction by adding 60 µL of a solution containing Factor X and the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 30-60 seconds.

  • Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Prothrombin Time (PT) Clotting Assay

Principle: The Prothrombin Time (PT) assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. In this context, it is used to measure the effect of a test compound on the overall clotting process initiated by the TF-FVIIa complex in a plasma environment. An increase in the clotting time indicates inhibition of the coagulation cascade.

Materials:

  • Citrated normal human plasma

  • Thromboplastin reagent (contains Tissue Factor and phospholipids)

  • Calcium Chloride (CaCl₂) solution (e.g., 25 mM)

  • Test Compound: this compound, dissolved in a suitable solvent.

  • Coagulometer or a spectrophotometer capable of measuring turbidity at 650 nm.

  • Incubator/water bath at 37°C

Procedure:

  • Pre-warm the citrated plasma, thromboplastin reagent, and CaCl₂ solution to 37°C.

  • Prepare dilutions of the test compound in the citrated plasma.

  • In a coagulometer cuvette, add 50 µL of the plasma containing the test compound or vehicle control.

  • Incubate the cuvette at 37°C for 3 minutes.

  • Add 100 µL of the pre-warmed thromboplastin reagent to the cuvette and start the timer.

  • The coagulometer will automatically measure the time taken for a fibrin clot to form.

  • Record the clotting time in seconds.

  • Plot the clotting time against the concentration of the test compound to evaluate its anticoagulant effect.

Visualizations

Factor VIIa Signaling Pathway

FactorVIIa_Signaling cluster_extrinsic Extrinsic Coagulation Cascade cluster_cellular Cellular Signaling TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates PAR2 PAR2 TF_FVIIa->PAR2 Activates FX Factor X FX->FXa G_protein G-proteins PAR2->G_protein Signaling_Pathways Intracellular Signaling (e.g., MAPK, NF-κB) G_protein->Signaling_Pathways Cellular_Responses Cellular Responses (Inflammation, Angiogenesis) Signaling_Pathways->Cellular_Responses Inhibitor N-[3-(aminomethyl)phenyl] acetamide HCl Inhibitor->TF_FVIIa Inhibits

Caption: Factor VIIa initiates both coagulation and cellular signaling pathways.

Experimental Workflow for Factor VIIa Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library (e.g., N-[3-(aminomethyl)phenyl]acetamide HCl) primary_assay Primary Screening: Chromogenic FVIIa Inhibition Assay start->primary_assay is_active Activity Detected? primary_assay->is_active dose_response Dose-Response Curve & IC50 Determination is_active->dose_response Yes inactive Inactive Compound is_active->inactive No secondary_assay Secondary Assay: Prothrombin Time (PT) Clotting Assay dose_response->secondary_assay mechanism_study Mechanism of Action Studies (e.g., Enzyme Kinetics) secondary_assay->mechanism_study hit_compound Identified Hit Compound mechanism_study->hit_compound

Caption: A typical workflow for identifying and characterizing Factor VIIa inhibitors.

References

Application Notes and Protocols for Novel Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel oral anticoagulants is a significant area of research in cardiovascular medicine, aiming to overcome the limitations of traditional therapies. This document provides detailed application notes and protocols for the investigation of a promising class of anticoagulant candidates: N-phenyl-2-(phenyl-amino) acetamide derivatives. These compounds have been identified as potent inhibitors of Factor VIIa (FVIIa), a key enzyme in the extrinsic pathway of the coagulation cascade.[1][2] By targeting FVIIa, these derivatives offer a potentially safer and more effective approach to anticoagulation.[1]

These notes are intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic understanding of these novel anticoagulant agents. The provided protocols and data serve as a foundational resource for laboratories involved in the discovery and development of next-generation antithrombotic drugs.

Mechanism of Action: Targeting the Extrinsic Coagulation Pathway

The anticoagulant activity of N-phenyl-2-(phenyl-amino) acetamide derivatives stems from their targeted inhibition of Factor VIIa. FVIIa is a serine protease that, upon binding to Tissue Factor (TF), initiates the coagulation cascade by activating Factor X and Factor IX.[3] By inhibiting FVIIa, these compounds effectively block the initiation of the extrinsic pathway, leading to a reduction in thrombin generation and subsequent fibrin clot formation. This targeted approach is a hallmark of many modern direct oral anticoagulants (DOACs).[3][4]

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Tissue Factor (TF) Tissue Factor (TF) TF-FVIIa Complex TF-FVIIa Complex Tissue Factor (TF)->TF-FVIIa Complex binds Factor VII Factor VII Factor VIIa Factor VIIa Factor VII->Factor VIIa activates Factor VIIa->TF-FVIIa Complex Factor X Factor X TF-FVIIa Complex->Factor X activates N-phenyl-2-(phenyl-amino) acetamide derivatives N-phenyl-2-(phenyl-amino) acetamide derivatives N-phenyl-2-(phenyl-amino) acetamide derivatives->Factor VIIa inhibits Factor Xa Factor Xa Factor X->Factor Xa Thrombin (IIa) Thrombin (IIa) Factor Xa->Thrombin (IIa) Prothrombin (II) Prothrombin (II) Prothrombin (II)->Thrombin (IIa) Fibrin (Ia) Fibrin (Ia) Thrombin (IIa)->Fibrin (Ia) Fibrinogen (I) Fibrinogen (I) Fibrinogen (I)->Fibrin (Ia) Clot Clot Fibrin (Ia)->Clot

Figure 1: Inhibition of the Extrinsic Coagulation Pathway.

Data Presentation: Anticoagulant Activity

A series of 22 novel N-phenyl-2-(phenyl-amino) acetamide derivatives were synthesized and screened for their in vitro anticoagulant activity using the prothrombin time (PT) assay.[1][2] The following table summarizes the PT results for the five most potent compounds identified. An increase in prothrombin time indicates anticoagulant activity.

Compound IDProthrombin Time (seconds)
4 20
7 25
15 16
16 25
19 20
Normal Control 14 ± 2

Data sourced from Momin et al., Indian Journal of Pharmaceutical Education and Research.[2]

Experimental Workflow for Novel Anticoagulant Development

The development and evaluation of N-phenyl-2-(phenyl-amino) acetamide derivatives as anticoagulants follow a structured workflow, from initial design and synthesis to comprehensive in vitro testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticoagulant Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Derivatives (Schotten-Baumann Reaction) purification Purification & Characterization (Spectroscopy, Elemental Analysis) synthesis->purification pt_assay Prothrombin Time (PT) Assay purification->pt_assay aptt_assay Activated Partial Thromboplastin Time (aPTT) Assay pt_assay->aptt_assay fviia_inhibition Factor VIIa Inhibition Assay aptt_assay->fviia_inhibition thrombin_inhibition Thrombin Inhibition Assay fviia_inhibition->thrombin_inhibition data_analysis Structure-Activity Relationship (SAR) Analysis thrombin_inhibition->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Figure 2: Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies for key in vitro anticoagulant assays are provided below. These protocols are essential for the evaluation of N-phenyl-2-(phenyl-amino) acetamide derivatives.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of coagulation.[5]

Principle: Tissue thromboplastin and calcium are added to citrated plasma, initiating the extrinsic coagulation cascade. The time taken for a fibrin clot to form is measured.[6] A prolonged PT indicates a deficiency in factors I, II, V, VII, or X, or the presence of an inhibitor.[5]

Materials:

  • Test compound (N-phenyl-2-(phenyl-amino) acetamide derivative)

  • Platelet-poor plasma (PPP) from healthy donors

  • Thromboplastin reagent with calcium

  • Coagulometer

  • Control plasma (normal and abnormal)

  • 3.2% Sodium citrate collection tubes

Procedure:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube (9 parts blood to 1 part citrate). Centrifuge at 1500 x g for 15 minutes to obtain PPP.[6]

  • Reagent Preparation: Reconstitute thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.

  • Assay Performance (Manual Method): a. Pipette 100 µL of PPP into a pre-warmed cuvette. b. Add the test compound at the desired final concentration and incubate for a specified time at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a stopwatch. d. Observe for clot formation. Stop the stopwatch at the first sign of a fibrin clot. e. Record the time in seconds.

  • Automated Method: Follow the specific instructions for the coagulometer in use.

  • Controls: Run normal and abnormal control plasmas with each batch of tests.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are incubated with citrated plasma. Calcium is then added to initiate clotting, and the time to clot formation is measured.[7][8] A prolonged aPTT can indicate a deficiency in factors VIII, IX, XI, XII, prekallikrein, or high molecular weight kininogen, or the presence of an inhibitor.[9]

Materials:

  • Test compound

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium chloride solution

  • Coagulometer or water bath and stopwatch

  • Control plasma (normal and abnormal)

Procedure:

  • Sample Preparation: Prepare PPP as described for the PT assay.

  • Reagent Preparation: Pre-warm the aPTT reagent and calcium chloride solution to 37°C.

  • Assay Performance (Manual Method): a. Pipette 100 µL of PPP into a cuvette. b. Add the test compound at the desired final concentration. c. Add 100 µL of the pre-warmed aPTT reagent and incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C. d. Add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch. e. Record the time in seconds for clot formation.

  • Automated Method: Follow the instrument-specific protocol.

  • Controls: Include normal and abnormal controls in each run.

Factor VIIa (FVIIa) Inhibition Assay

This is a chromogenic assay to specifically quantify the inhibitory activity of the test compounds against FVIIa.[3]

Principle: FVIIa, in the presence of recombinant soluble Tissue Factor (sTF), activates Factor X to Factor Xa. Factor Xa then cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The rate of color development is proportional to FVIIa activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[3]

Materials:

  • Purified recombinant FVIIa

  • Recombinant soluble Tissue Factor (sTF)

  • Purified Factor X

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., HBS buffer with Ca²⁺ and BSA)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, sTF, and various concentrations of the test compound.[3]

  • Add FVIIa to each well and incubate for a predetermined time to allow for inhibitor binding.[3]

  • Initiate the reaction by adding a mixture of Factor X and the chromogenic substrate.[3]

  • Immediately measure the absorbance at 405 nm in kinetic mode for a specified period.[3]

  • Determine the rate of reaction for each concentration of the inhibitor.

  • Calculate the percent inhibition and, if applicable, the IC50 value.

Thrombin Inhibition Assay

This assay determines if the compounds directly inhibit thrombin, a key enzyme in the common pathway.

Principle: This fluorometric or chromogenic assay measures the ability of a compound to inhibit the enzymatic activity of thrombin. Thrombin cleaves a synthetic substrate, releasing a fluorescent or colored molecule. The reduction in signal in the presence of the test compound is proportional to its inhibitory activity.[10]

Materials:

  • Purified human α-thrombin

  • Fluorogenic or chromogenic thrombin substrate

  • Thrombin assay buffer

  • Test compound

  • Known thrombin inhibitor (positive control)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure (Fluorometric):

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, thrombin, and buffer. Include wells for a no-enzyme control and a positive inhibitor control.

  • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[10]

  • Initiate the reaction by adding the thrombin substrate to all wells.

  • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes (Ex/Em = 350/450 nm).[10]

  • Calculate the reaction rates and the percent inhibition for each compound concentration.

Structure-Activity Relationship (SAR)

The initial screening of N-phenyl-2-(phenyl-amino) acetamide derivatives has provided insights into their structure-activity relationship. The anticoagulant activity is influenced by the nature and position of substituents on the phenyl rings.

Figure 3: Hypothetical Structure-Activity Relationship.

Note: The above diagram is a generalized representation. Specific SAR should be determined experimentally.

Conclusion

The N-phenyl-2-(phenyl-amino) acetamide scaffold represents a promising starting point for the development of novel, potent, and selective FVIIa inhibitors for anticoagulant therapy. The protocols and data presented herein provide a comprehensive framework for researchers to further explore this chemical series, optimize lead compounds, and advance the understanding of their therapeutic potential. Rigorous adherence to standardized experimental procedures is crucial for generating reliable and reproducible data in the pursuit of new anticoagulant drugs.

References

Application Notes and Protocols: Preclinical Evaluation of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a novel small molecule with potential therapeutic applications. This document outlines a comprehensive experimental design for the preclinical evaluation of this compound in animal models. The protocols provided are intended to serve as a foundational framework for assessing the pharmacokinetic profile, safety, and preliminary efficacy of this compound, with a focus on potential central nervous system (CNS) activity. The successful execution of these studies is a critical step in the drug discovery and development pipeline.[1][2]

Preclinical Development Workflow

The preclinical evaluation of a novel compound like this compound follows a structured progression from initial characterization to regulatory submission. The following workflow diagram illustrates the key phases of this process.

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Toxicology cluster_3 Phase 4: Efficacy A Compound Synthesis & Characterization B Formulation Development (Vehicle Selection) A->B C In Vitro ADME (Metabolic Stability, Permeability) B->C D Single-Dose PK in Rodents (IV & PO) C->D E Bioavailability Assessment D->E F Brain Penetration Study D->F G Acute Toxicity Study (Dose Range Finding) E->G F->G H Sub-chronic Toxicity Study (e.g., 28-day repeated dose) G->H I Safety Pharmacology (Cardiovascular, Respiratory, CNS) H->I J Selection of Disease Model (e.g., Neuroinflammation, Neuropathic Pain) I->J K Efficacy Study in Animal Model J->K L Biomarker Analysis K->L

Caption: Preclinical Experimental Workflow for a Novel CNS Compound.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3]

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, 5% DMSO in corn oil)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats for at least 7 days prior to the study.

  • Dosing Groups:

    • Group 1 (IV): N=3 rats, 2 mg/kg dose administered via tail vein injection.

    • Group 2 (PO): N=3 rats, 10 mg/kg dose administered via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at the following time points:

    • IV: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 210850 ± 150
Tmax (h) 0.081.0
AUC (0-t) (ngh/mL) 3200 ± 4505400 ± 700
AUC (0-inf) (ngh/mL) 3300 ± 4805600 ± 750
t1/2 (h) 3.5 ± 0.54.0 ± 0.6
Cl (L/h/kg) 0.6 ± 0.1-
Vd (L/kg) 2.5 ± 0.4-
Bioavailability (%) -34 ± 5

Data are presented as mean ± standard deviation and are hypothetical.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of the compound.

Protocol: Acute Toxicity Study (Dose Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • CD-1 mice (male and female, 6-8 weeks old)

Procedure:

  • Dose Groups: Administer single oral doses of the compound to groups of mice (N=3 per sex per group) at escalating dose levels (e.g., 10, 50, 100, 500, 1000 mg/kg). Include a vehicle control group.

  • Clinical Observations: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the MTD and identify any dose-related adverse findings.

Data Presentation: Acute Toxicity Endpoints
Dose (mg/kg)MortalityClinical SignsBody Weight Change (Day 14)
Vehicle 0/6None+5%
50 0/6None+4%
100 0/6None+3%
500 1/6Lethargy, piloerection-2%
1000 4/6Severe lethargy, ataxia-10% (survivors)

Data are hypothetical.

Efficacy Studies

Efficacy studies are designed to assess the therapeutic potential of the compound in a relevant animal model of disease. Given the structure of N-[3-(aminomethyl)phenyl]acetamide, a potential application could be in neuroprotection.

Hypothetical Signaling Pathway: Neuroprotective Cascade

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a neuroprotective agent.

G A Oxidative Stress / Insult C Nrf2 Activation A->C inhibits B N-[3-(aminomethyl)phenyl] acetamide Hydrochloride B->C activates D Antioxidant Response Element (ARE) C->D translocates to nucleus and binds E Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) D->E promotes transcription F Reduced Neuronal Apoptosis E->F leads to

Caption: Hypothetical Nrf2-mediated neuroprotective signaling pathway.

Protocol: Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Materials:

  • This compound

  • MPTP hydrochloride

  • C57BL/6 mice (male, 10-12 weeks old)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Groups (N=10 per group):

    • Group 1: Vehicle control

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Compound (10 mg/kg, PO)

    • Group 4: MPTP + Compound (30 mg/kg, PO)

  • Dosing Regimen: Administer the compound or vehicle daily for 14 days. On day 7, induce neurotoxicity by administering MPTP (4 injections of 20 mg/kg, 2 hours apart).

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) on day 14.

  • Neurochemical Analysis: On day 15, euthanize animals and collect brain tissue. Measure striatal dopamine levels using HPLC.

  • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Data Presentation: Efficacy Endpoints
GroupRotarod Latency (s)Striatal Dopamine (% of Control)TH+ Neurons in SNc (% of Control)
Vehicle Control 180 ± 20100 ± 10100 ± 8
MPTP + Vehicle 60 ± 1535 ± 840 ± 7
MPTP + Compound (10 mg/kg) 95 ± 2055 ± 1060 ± 9
MPTP + Compound (30 mg/kg) 140 ± 2575 ± 1280 ± 10

Data are presented as mean ± standard deviation and are hypothetical.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound. The successful completion of these pharmacokinetic, toxicological, and efficacy studies will provide crucial data to support its further development as a potential therapeutic agent. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Crystallography Studies of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit representative, protocol for the crystallographic study of N-[3-(aminomethyl)phenyl]acetamide hydrochloride. Due to the absence of publicly available crystallographic data for this specific compound, this document outlines a generalized yet detailed methodology for single-crystal growth and X-ray diffraction analysis. The presented data is hypothetical and serves as an illustrative example of expected results for a small organic hydrochloride salt. This guide is intended to serve as a practical template for researchers undertaking the crystallographic characterization of this and similar molecules.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and drug development. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and facilitating rational drug design. Crystallography studies provide precise information on bond lengths, bond angles, and conformation, which are essential for computational modeling and understanding the molecule's physicochemical properties.

Experimental Protocols

A generalized workflow for the crystallographic analysis of this compound is presented below.

cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement prep High-Purity Sample of N-[3-(aminomethyl)phenyl]acetamide HCl screen Solvent Screening prep->screen methods Vapor Diffusion & Slow Evaporation screen->methods harvest Crystal Harvesting methods->harvest mount Crystal Mounting harvest->mount data_coll Data Collection mount->data_coll solve Structure Solution data_coll->solve refine Structure Refinement solve->refine validate Validation refine->validate end end validate->end Final Structure (CIF File)

Figure 1: Experimental workflow for crystallographic analysis.
Materials and Equipment

  • High-purity this compound

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)

  • Crystallization plates (e.g., 24-well or 96-well) or small vials

  • Microscope with polarizing filters

  • Cryo-loops

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device

Protocol for Single-Crystal Growth

Successful crystallization is highly dependent on factors such as solvent, temperature, and concentration. A systematic screening approach is recommended.

Method 1: Slow Evaporation

  • Prepare a near-saturated solution of this compound in a suitable solvent (e.g., methanol/water mixture).

  • Filter the solution using a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a small, clean vial.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

  • Hanging Drop:

    • Prepare a concentrated solution of the compound in a suitable solvent.

    • Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a well of a crystallization plate containing a larger volume of a precipitant (a solvent in which the compound is less soluble).

    • Seal the well to create a closed system. The solvent from the drop will slowly diffuse into the reservoir, leading to supersaturation and crystal formation.

  • Sitting Drop:

    • This method is similar to the hanging drop, but the drop of the compound solution is placed on a post within the well containing the precipitant.

Protocol for X-ray Data Collection
  • Under a microscope, carefully select a well-formed single crystal with sharp edges and no visible defects.

  • Using a cryo-loop, gently harvest the crystal along with a small amount of mother liquor.

  • Quickly mount the loop on the goniometer head of the diffractometer within a stream of cold nitrogen gas (typically 100 K) to prevent solvent loss and radiation damage.

  • Center the crystal in the X-ray beam.

  • Perform an initial series of diffraction images to determine the crystal quality and unit cell parameters.

  • Proceed with a full data collection strategy, typically involving multiple runs at different crystal orientations to ensure complete data coverage.

Protocol for Structure Solution and Refinement
  • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

  • Determine the space group and solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining atomic positions, and thermal parameters.

  • Locate and refine hydrogen atoms.

  • Validate the final structure using software tools like CheckCIF.

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for this compound, presented for illustrative purposes.

Parameter Hypothetical Value
Chemical FormulaC₉H₁₃ClN₂O
Formula Weight200.67 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.12 Å
b8.45 Å
c12.33 Å
α90°
β105.2°
γ90°
Volume1018.5 ų
Z (molecules per unit cell)4
Data Collection
Temperature100 K
Wavelength (Mo Kα)0.71073 Å
Reflections Collected8500
Independent Reflections2100
R_int0.035
Refinement
R1 [I > 2σ(I)]0.042
wR2 (all data)0.115
Goodness-of-fit (GOF)1.05

Potential Signaling Pathway Interaction

While the primary focus is crystallography, understanding the potential biological context is valuable. As a molecule with amine and acetamide groups, it could potentially interact with various biological targets. A hypothetical interaction pathway is visualized below.

compound N-[3-(aminomethyl)phenyl]acetamide HCl receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor Binding effector Effector Enzyme receptor->effector Activation second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger Production response Cellular Response second_messenger->response

Figure 2: Hypothetical signaling pathway interaction.

Conclusion

This document provides a foundational guide for the crystallographic analysis of this compound. By following the outlined protocols for crystallization, data collection, and structure refinement, researchers can obtain high-quality structural data. The illustrative data presented herein serves as a benchmark for what can be expected from a successful crystallographic experiment on this or similar compounds, ultimately aiding in the advancement of drug discovery and development projects.

Application Notes and Protocols: Acetamide Derivatives in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects.[1] Acetamide derivatives have emerged as a versatile and significant structural scaffold in medicinal chemistry for the development of novel anti-inflammatory agents. These compounds are often designed to offer improved selectivity and reduced side effects. Many acetamide derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme or by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3]

These application notes provide an overview of the mechanisms of action for acetamide derivatives and detailed protocols for their evaluation as potential anti-inflammatory agents in both in vitro and in vivo models.

Application Note 1: Mechanism of Action - Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme primarily responsible for the production of prostaglandins that mediate inflammation and pain.[2] Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs. The acetamide functional group is a key structural component in the design of many selective COX-2 inhibitors.[2] Researchers have developed numerous acetamide derivatives, including those incorporating pyrazole, thiazole, and phenoxy groups, that demonstrate potent and selective COX-2 inhibitory activity.

Data Presentation: COX-2 Inhibitory Activity of Acetamide Derivatives

The following table summarizes the in vitro COX inhibitory activity of representative acetamide derivatives compared to the standard drug, Celecoxib.

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phenol Acetamide Compound ACOX-20.768Not Specified[1]
Compound BCOX-20.616Not Specified[1]
Pyrazole Acetamide 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamideCOX-2Not Specified (Noted as potent)Not Specified[2]
Reference Drug CelecoxibCOX-20.041Not Specified

Signaling Pathway: COX-2 Inhibition by Acetamide Derivatives

The diagram below illustrates the inflammatory pathway mediated by COX-2 and the inhibitory action of acetamide derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Upregulates Release COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Acetamide_Derivatives Acetamide Derivatives Acetamide_Derivatives->COX2 Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases Acetamide_Deriv Acetamide Derivatives Acetamide_Deriv->IKK Inhibits DNA κB DNA sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Promotes Transcription Workflow start Start: Candidate Acetamide Derivative in_vitro In Vitro Screening (LPS-stimulated RAW 264.7 cells) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity no_assay Nitric Oxide (NO) Measurement (Griess Assay) cytotoxicity->no_assay Non-toxic Concentrations data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis Toxic cytokine_assay Cytokine Quantification (ELISA for TNF-α, IL-6) no_assay->cytokine_assay western_blot Mechanism Study (Western Blot for COX-2, iNOS, p-IκBα) cytokine_assay->western_blot western_blot->data_analysis in_vivo In Vivo Validation (e.g., Carrageenan-induced Paw Edema) in_vivo->data_analysis data_analysis->in_vivo Promising Candidate end End: Lead Compound Identified data_analysis->end Confirmed Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-[3-(aminomethyl)phenyl]acetamide hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially relevant method for synthesizing this compound is via the catalytic hydrogenation of 3-acetamidobenzonitrile. This method offers a direct and efficient conversion of the nitrile group to a primary amine.

Q2: What are the key reaction steps in the synthesis of this compound from 3-acetamidobenzonitrile?

The synthesis can be broken down into three main stages:

  • Reduction of the Nitrile: The cyano group of 3-acetamidobenzonitrile is reduced to a primary amine (aminomethyl group).

  • Work-up and Isolation: The crude N-[3-(aminomethyl)phenyl]acetamide is isolated from the reaction mixture.

  • Salt Formation and Purification: The isolated amine is converted to its hydrochloride salt and purified to obtain the final product.

Q3: What are the common side reactions that can lower the yield?

A primary cause of yield loss during the catalytic hydrogenation of nitriles is the formation of secondary and tertiary amines as byproducts. This occurs when the intermediate imine reacts with the already formed primary amine product. The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of these impurities.

Q4: Which catalyst is most effective for the reduction of 3-acetamidobenzonitrile?

Both Raney Nickel and Palladium on carbon (Pd/C) are effective catalysts for this transformation. The choice of catalyst can influence reaction conditions such as temperature and pressure. Raney Nickel is a highly active catalyst, often allowing for lower reaction temperatures.

Q5: How can I monitor the progress of the reaction?

The progress of the reduction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (3-acetamidobenzonitrile) and the appearance of the product (N-[3-(aminomethyl)phenyl]acetamide).

Troubleshooting Guides

Problem 1: Low Yield of N-[3-(aminomethyl)phenyl]acetamide
Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase Hydrogen Pressure: For catalytic hydrogenation, higher pressure can improve the reaction rate. - Increase Temperature: Cautiously increase the reaction temperature, but be aware that this may also promote side reactions. - Check Catalyst Activity: Ensure the catalyst is not old or deactivated. Use a fresh batch of catalyst if necessary.
Formation of Byproducts - Add Ammonia/Ammonium Hydroxide: To suppress the formation of secondary and tertiary amines, add a source of ammonia to the reaction mixture. - Optimize Reaction Conditions: Lowering the reaction temperature may favor the formation of the primary amine.
Product Loss During Work-up - Optimize Extraction: Ensure the correct pH is used during aqueous extraction to minimize the solubility of the amine product in the aqueous layer. - Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Presence of Impurities - Recrystallization: Choose an appropriate solvent system to effectively remove impurities through recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures with water or ether. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.
Oily Product Instead of Crystals - Check Solvent Purity: Ensure solvents used for recrystallization are anhydrous. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. - Solvent System Adjustment: Experiment with different solvent mixtures to find one that promotes crystallization.
Incorrect Hydrochloride Salt Formation - Anhydrous Conditions: Ensure all solvents and reagents are dry during the salt formation step to prevent the formation of hydrates. - Stoichiometry of HCl: Use the correct stoichiometric amount of hydrochloric acid. An excess can lead to the formation of dihydrochloride salts or other impurities.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-Acetamidobenzonitrile

Objective: To reduce 3-acetamidobenzonitrile to N-[3-(aminomethyl)phenyl]acetamide with high yield and selectivity.

Materials:

  • 3-Acetamidobenzonitrile

  • Raney Nickel (activated) or 5-10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol (solvent)

  • Ammonia or Ammonium Hydroxide solution

  • Hydrogen gas

  • Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite or a similar filter aid)

Procedure:

  • Catalyst Preparation (if using Raney Nickel): An active Raney Nickel catalyst can be prepared from a nickel-aluminum alloy by digestion with a sodium hydroxide solution. A detailed procedure can be found in Organic Syntheses.[1] Caution: Raney Nickel is pyrophoric and must be handled with care under a blanket of solvent.

  • Reaction Setup: In a suitable pressure reactor, charge the 3-acetamidobenzonitrile, the chosen solvent (e.g., ethanol), and the catalyst (typically 5-10% by weight of the starting material).

  • Addition of Ammonia: To suppress the formation of secondary amine byproducts, add a solution of ammonia in the reaction solvent or aqueous ammonium hydroxide.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50 °C) until the hydrogen uptake ceases or the reaction is deemed complete by TLC/HPLC analysis.

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-[3-(aminomethyl)phenyl]acetamide.

Data Presentation: Optimizing Reaction Conditions

The following table provides a hypothetical representation of how reaction conditions can be optimized to improve the yield. Actual results may vary and should be determined experimentally.

Entry Catalyst Solvent Temperature (°C) Pressure (psi) Additive Yield (%)
1Raney NiEthanol2550None75
2Raney NiEthanol2550NH₃90
35% Pd/CMethanol40100None70
45% Pd/CMethanol40100NH₄OH88

Visualizations

SynthesisWorkflow Start 3-Acetamidobenzonitrile Reduction Catalytic Hydrogenation (Raney Ni or Pd/C, H2) + Ammonia/NH4OH Start->Reduction CrudeProduct Crude N-[3-(aminomethyl)phenyl]acetamide Reduction->CrudeProduct Filtration Catalyst Filtration CrudeProduct->Filtration Concentration Solvent Removal Filtration->Concentration Purification Recrystallization / Chromatography Concentration->Purification SaltFormation HCl Addition Purification->SaltFormation FinalProduct N-[3-(aminomethyl)phenyl]acetamide Hydrochloride SaltFormation->FinalProduct TroubleshootingYield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Work-up Loss LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideProducts Side Products Formed? LowYield->SideProducts LossOnWorkup Product Loss During Work-up? LowYield->LossOnWorkup IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreasePressure Increase H2 Pressure IncompleteReaction->IncreasePressure IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst AddAmmonia Add Ammonia/NH4OH SideProducts->AddAmmonia OptimizeTemp Optimize Temperature SideProducts->OptimizeTemp OptimizeExtraction Optimize Extraction pH LossOnWorkup->OptimizeExtraction MultipleExtractions Perform Multiple Extractions LossOnWorkup->MultipleExtractions

References

resolving solubility issues of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with this compound (CAS: 238428-27-8).

Compound Information
  • Chemical Name: this compound

  • CAS Number: 238428-27-8

  • Molecular Formula: C₉H₁₃ClN₂O[1]

  • Molecular Weight: 200.67 g/mol [1]

Solubility Profile

Solvent TypeRecommended SolventsExpected Solubility
Aqueous Buffers Acidic Buffers (e.g., pH 2-5 citrate or acetate buffer), Deionized Water (with pH adjustment)High. Amine hydrochloride salts are generally highly soluble in acidic aqueous solutions. Solubility will decrease as the pH approaches the pKa of the amine group.
Polar Protic Solvents Methanol, EthanolModerate to High. These solvents can typically dissolve amine hydrochloride salts, though heating may be required.
Polar Aprotic Solvents DMSO, DMFHigh. These are strong organic solvents capable of dissolving a wide range of compounds, including many salts.
Less Polar Organic Solvents Acetonitrile (ACN), Tetrahydrofuran (THF)Low to Moderate. Solubility is expected to be limited.
Non-Polar Organic Solvents Dichloromethane (DCM), Chloroform, Toluene, HexanesVery Low / Insoluble. This compound is unlikely to be soluble in non-polar solvents.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Q1: My this compound is not dissolving in water. What should I do?

A1: This is a common issue when using neutral deionized water. As an amine hydrochloride, the compound's solubility is highly pH-dependent. To improve solubility, you should lower the pH of the water.

  • Recommendation: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension while stirring. The compound should dissolve as the pH becomes more acidic. A target pH of 2-5 is often effective for ensuring the amine group is fully protonated and thus more soluble.

Q2: I am trying to dissolve the compound in an organic solvent for a reaction, but it remains a suspension. How can I achieve dissolution?

A2: Solubility in organic solvents can be challenging for salt forms. The choice of solvent is critical.

  • Primary Solvents: Attempt to dissolve the compound in high-polarity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Co-Solvent Strategy: If your reaction is incompatible with DMSO or DMF as the primary solvent, you can use a co-solvent approach. First, dissolve the compound in a minimal amount of DMSO or DMF. Then, slowly add this concentrated solution to your bulk reaction solvent (e.g., acetonitrile or THF) with vigorous stirring. This can help maintain a dissolved state.

  • Gentle Heating: For some solvents, gentle warming (e.g., to 30-40°C) can aid dissolution. Always monitor for any signs of compound degradation at elevated temperatures.

Q3: Can I use a base to neutralize the hydrochloride and improve solubility in organic solvents?

A3: Yes, this is a valid strategy for improving solubility in less polar organic solvents. By neutralizing the hydrochloride salt to the free base, you increase its organosolubility.

  • In-Situ Neutralization: If you are working in an anhydrous organic solvent like Dichloromethane (DCM), you can add a stoichiometric equivalent of a non-aqueous base, such as triethylamine (Et₃N), to the suspension. This will form the free base in-situ, which should have better solubility in the organic medium. Keep in mind that this will also produce triethylamine hydrochloride as a byproduct in your reaction mixture.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a stock solution of this compound?

A: For aqueous applications, prepare a stock solution in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). For organic applications, DMSO is a reliable choice for a concentrated stock solution that can then be diluted into other solvents.

Q: How should I store this compound?

A: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture. Solutions, especially aqueous ones, should be freshly prepared. If storage is necessary, filter-sterilize and store at 4°C for short periods or at -20°C for longer-term storage.

Q: Will adjusting the pH affect the stability of the compound?

A: While acidic conditions enhance solubility, strongly basic conditions (pH > 10) could potentially lead to the degradation of the acetamide group over time through hydrolysis, especially if heated. It is recommended to maintain the pH within a moderately acidic to neutral range for storage of aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh: Accurately weigh the desired amount of this compound.

  • Suspend: Add the solid to a volume of deionized water that is approximately 80% of your final desired volume. Stir to create a suspension.

  • Acidify: While stirring, add 0.1 M HCl dropwise. Monitor the suspension, and continue adding the acid until all the solid has dissolved.

  • Adjust Volume: Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Verify pH: Use a pH meter to check the final pH of the solution. Adjust if necessary for your experimental needs.

  • Filter (Optional): If needed for your application, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Dissolution in an Organic Solvent using a Co-Solvent
  • Weigh: Weigh the desired amount of this compound into a small vial.

  • Initial Dissolution: Add a minimal volume of DMSO (e.g., just enough to fully dissolve the solid with stirring).

  • Dilution: In a separate vessel, prepare your bulk reaction solvent.

  • Transfer: While vigorously stirring the bulk solvent, slowly add the concentrated DMSO solution dropwise.

  • Observe: Monitor for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve N-[3-(aminomethyl)phenyl]acetamide HCl solvent_type Aqueous or Organic Solvent? start->solvent_type check_dissolution_aq Does it dissolve in neutral water? solvent_type->check_dissolution_aq Aqueous choose_organic_solvent Select Solvent solvent_type->choose_organic_solvent Organic aqueous_path Aqueous dissolved_aq Solution Ready check_dissolution_aq->dissolved_aq Yes adjust_ph Lower pH with dilute acid (e.g., 0.1M HCl) check_dissolution_aq->adjust_ph No not_dissolved_aq No adjust_ph->check_dissolution_aq organic_path Organic polar_aprotic Use Polar Aprotic (DMSO, DMF) choose_organic_solvent->polar_aprotic less_polar Use Less Polar (ACN, THF, DCM) choose_organic_solvent->less_polar check_dissolution_org Does it dissolve? polar_aprotic->check_dissolution_org less_polar->check_dissolution_org dissolved_org Solution Ready check_dissolution_org->dissolved_org Yes troubleshoot_org Troubleshooting Options check_dissolution_org->troubleshoot_org No not_dissolved_org No co_solvent Use Co-Solvent (DMSO) troubleshoot_org->co_solvent neutralize Neutralize with non-aqueous base (e.g., Et3N) troubleshoot_org->neutralize gentle_heat Apply Gentle Heat troubleshoot_org->gentle_heat co_solvent->check_dissolution_org neutralize->check_dissolution_org gentle_heat->check_dissolution_org

Caption: Troubleshooting workflow for dissolving the compound.

Logical_Relationship_Solubility cluster_compound Compound Form cluster_solubility Solubility Characteristics HCl_Salt N-[3-(aminomethyl)phenyl]acetamide HCl (Salt Form) Free_Base N-[3-(aminomethyl)phenyl]acetamide (Free Base) HCl_Salt->Free_Base  + Base (e.g., Et3N) Aqueous_Sol High Aqueous Solubility (Especially at low pH) HCl_Salt->Aqueous_Sol favors Free_Base->HCl_Salt  + Acid (e.g., HCl) Organic_Sol Higher Organic Solubility Free_Base->Organic_Sol favors

Caption: Relationship between compound form and solubility.

References

Technical Support Center: Stability Testing of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific stability and degradation data for this compound are not extensively available in public literature. This guide is therefore constructed based on established principles of drug degradation for molecules containing similar functional groups (acetamide and aminomethylphenyl). The information herein serves as a comprehensive framework for designing and interpreting stability studies for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis of the amide bond. This reaction is typically catalyzed by acidic or basic conditions. Additionally, oxidation of the aminomethyl group and photolytic degradation are potential pathways that should be investigated.

Q2: How does pH affect the stability of this compound in solution?

A2: The rate of hydrolysis of the amide bond is highly dependent on pH. Both acidic and basic conditions are expected to accelerate degradation. The compound is likely to be most stable at a near-neutral pH. It is crucial to perform studies across a range of pH values (e.g., pH 2, 7, and 10) to determine the pH of maximum stability.

Q3: Is temperature a critical factor for the stability of this compound in aqueous solutions?

A3: Yes, temperature is a critical factor. As with most chemical reactions, the rate of degradation (including hydrolysis and oxidation) will increase with temperature. Therefore, it is essential to control the temperature during stability studies and to investigate thermal degradation at elevated temperatures as part of forced degradation studies.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation product from hydrolysis is expected to be 3-(aminomethyl)aniline and acetic acid. Oxidative stress may lead to the formation of related impurities, and photolytic degradation could result in a variety of other byproducts. Structure elucidation of major degradation products using techniques like LC-MS/MS and NMR is recommended.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Based on the predicted stability profile, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The use of buffers to maintain a near-neutral pH may also enhance stability. The ideal storage conditions should be confirmed by long-term stability studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC analysis. 1. Unstable solution pH.2. High temperature.3. Presence of oxidizing agents.4. Light exposure.1. Prepare solutions in a suitable buffer to maintain pH.2. Store solutions at a lower temperature (e.g., 2-8 °C).3. Use high-purity solvents and degas solutions to remove dissolved oxygen.4. Protect solutions from light by using amber vials or covering with aluminum foil.
Appearance of multiple, unidentified peaks in the chromatogram. 1. Complex degradation pathways.2. Interaction with excipients or container closure system.1. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify degradation products.2. Conduct compatibility studies with intended excipients and packaging materials.
Precipitation of the compound in the solution. 1. Poor solubility at the tested concentration or pH.2. Formation of insoluble degradation products.1. Determine the solubility of the compound at different pH values and temperatures.2. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between replicate samples. 1. Inhomogeneous solution.2. Variability in sample preparation or storage conditions.1. Ensure complete dissolution and thorough mixing of the solution before sampling.2. Standardize all experimental procedures and ensure consistent environmental conditions for all samples.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C) for a defined period, protected from light.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Example Stability-Indicating HPLC Method (Hypothetical)

This is a hypothetical method and will require optimization and validation for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Time (hours) % Assay of Parent Compound % Degradation Number of Degradation Products
0.1 M HCl (60 °C)2485.214.82
0.1 M NaOH (60 °C)879.520.53
3% H₂O₂ (RT)2492.17.91
Thermal (70 °C)4895.84.21
Photolytic2490.39.74

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Logical Workflow for Stability Testing

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method Validate Method (Specificity, Linearity, Accuracy, Precision) Validate Method (Specificity, Linearity, Accuracy, Precision) Develop Stability-Indicating HPLC Method->Validate Method (Specificity, Linearity, Accuracy, Precision) Perform Forced Degradation Perform Forced Degradation Validate Method (Specificity, Linearity, Accuracy, Precision)->Perform Forced Degradation Use Validated Method Acid Hydrolysis Acid Hydrolysis Perform Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Perform Forced Degradation->Base Hydrolysis Oxidation Oxidation Perform Forced Degradation->Oxidation Thermal Thermal Perform Forced Degradation->Thermal Photolytic Photolytic Perform Forced Degradation->Photolytic Identify Major Degradants Identify Major Degradants Acid Hydrolysis->Identify Major Degradants Base Hydrolysis->Identify Major Degradants Oxidation->Identify Major Degradants Thermal->Identify Major Degradants Photolytic->Identify Major Degradants Select Storage Conditions Select Storage Conditions Identify Major Degradants->Select Storage Conditions Inform Stability-Indicating Nature Long-Term Stability Long-Term Stability Monitor Purity and Potency Over Time Monitor Purity and Potency Over Time Long-Term Stability->Monitor Purity and Potency Over Time Accelerated Stability Accelerated Stability Accelerated Stability->Monitor Purity and Potency Over Time Select Storage Conditions->Long-Term Stability Select Storage Conditions->Accelerated Stability Determine Shelf-Life Determine Shelf-Life Monitor Purity and Potency Over Time->Determine Shelf-Life

Caption: Workflow for Stability Testing of a Drug Substance.

Potential Degradation Pathway: Hydrolysis

N-[3-(aminomethyl)phenyl]acetamide_Hydrochloride This compound C₉H₁₃ClN₂O Hydrolysis Hydrolysis N-[3-(aminomethyl)phenyl]acetamide_Hydrochloride->Hydrolysis 3-(aminomethyl)aniline 3-(aminomethyl)aniline C₇H₁₀N₂ Hydrolysis->3-(aminomethyl)aniline Major Degradant Acetic_Acid Acetic Acid C₂H₄O₂ Hydrolysis->Acetic_Acid Byproduct

References

Technical Support Center: Mass Spectrometry of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[3-(aminomethyl)phenyl]acetamide Hydrochloride in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: this compound has a molecular weight of 200.67 g/mol . However, in typical electrospray ionization (ESI) mass spectrometry in positive ion mode, you will observe the protonated molecule of the free base, N-[3-(aminomethyl)phenyl]acetamide. The free base has a monoisotopic mass of 164.0950 g/mol . Therefore, you should look for the [M+H]⁺ ion at m/z 165.1028.

Q2: What are the common adducts I might see in the mass spectrum?

A2: Besides the protonated molecule [M+H]⁺, you may also observe other common adducts, especially if there are salts in your mobile phase or sample. These can include:

  • Sodium adduct [M+Na]⁺: m/z 187.0847

  • Potassium adduct [M+K]⁺: m/z 203.0587

  • Ammonium adduct [M+NH₄]⁺: m/z 182.1293

The presence of the hydrochloride salt itself can sometimes lead to the observation of a chloride adduct of the protonated molecule, [M+H+Cl]⁻, in negative ion mode.

Q3: What ionization technique is most suitable for this compound?

A3: Electrospray ionization (ESI) is the most common and suitable ionization technique for a polar and pre-charged molecule like this compound. Positive ion mode is generally preferred due to the presence of the basic aminomethyl group, which is readily protonated.

Q4: I don't see my parent ion. What could be the issue?

A4: Several factors could lead to a missing parent ion:

  • In-source fragmentation: The compound might be fragmenting in the ion source before it can be detected. This is common for benzylamines. Try reducing the source temperature or cone voltage.

  • Incorrect mass range: Ensure your instrument's mass range is set to include the expected m/z of the [M+H]⁺ ion (around 165).

  • Ion suppression: The hydrochloride counter-ion or other salts in your sample or mobile phase can suppress the ionization of your target analyte.

  • Sample degradation: The compound may not be stable under the experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mass spectrometry analysis of this compound.

Issue 1: Weak or No Signal
Possible Cause Troubleshooting Step
Low Sample Concentration Prepare a more concentrated sample solution.
Ion Suppression - Use a volatile mobile phase buffer like ammonium formate or ammonium acetate instead of non-volatile salts. - Perform sample cleanup using solid-phase extraction (SPE) to remove salts. - Dilute the sample to reduce the concentration of interfering species.
Inefficient Ionization - Optimize ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature). - Ensure the pH of the mobile phase is appropriate to promote protonation (pH < pKa of the amine).
Instrument Contamination Clean the ion source and sample cone.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions on LC Column - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. - Use a column with end-capping or a different stationary phase.
Contamination of LC-MS System Flush the LC system and mass spectrometer with an appropriate cleaning solution.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with both the analyte and the LC column. Adjust the pH or organic modifier concentration.
Issue 3: Inaccurate Mass Measurement
Possible Cause Troubleshooting Step
Instrument Out of Calibration Calibrate the mass spectrometer using a known standard.
Space Charge Effects Reduce the sample concentration or the ion flux to the mass analyzer.
Interference from Co-eluting Species Improve chromatographic separation to resolve the analyte from interfering compounds.

Predicted Fragmentation Pattern

Based on the fragmentation of similar benzylamine and acetanilide compounds, the following fragmentation pathways are predicted for the [M+H]⁺ ion of N-[3-(aminomethyl)phenyl]acetamide (m/z 165.10).

Table 1: Predicted Fragment Ions of [M+H]⁺ of N-[3-(aminomethyl)phenyl]acetamide

m/z (Predicted) Proposed Fragment Neutral Loss Notes
148.08[M+H - NH₃]⁺NH₃ (17.02)Loss of ammonia from the protonated aminomethyl group is a common fragmentation pathway for benzylamines.
122.06[M+H - CH₃CO]⁺CH₃CO (43.04)Cleavage of the amide bond, with loss of the acetyl group.
106.07[C₇H₈N]⁺C₂H₃NO (57.02)Benzylic cleavage with loss of the acetamide group.
91.05[C₇H₇]⁺C₂H₆N₂O (73.05)Formation of the tropylium ion, a common fragment for benzyl-containing compounds.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.

LC-MS Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-500 °C.

  • Mass Range: m/z 50-500.

Visualizations

fragmentation_pathway M N-[3-(aminomethyl)phenyl]acetamide [M+H]⁺ m/z 165.10 F1 [M+H - NH₃]⁺ m/z 148.08 M->F1 - NH₃ F2 [M+H - CH₃CO]⁺ m/z 122.06 M->F2 - CH₃CO F4 [C₇H₇]⁺ (Tropylium ion) m/z 91.05 F1->F4 - HCN, -C₂H₂ F3 [C₇H₈N]⁺ m/z 106.07 F2->F3 - NH₃

Caption: Predicted ESI-MS/MS fragmentation pathway for N-[3-(aminomethyl)phenyl]acetamide.

troubleshooting_workflow Start No or Weak Signal CheckConc Is sample concentration adequate? Start->CheckConc IncreaseConc Increase sample concentration CheckConc->IncreaseConc No CheckSuppression Is ion suppression suspected? CheckConc->CheckSuppression Yes IncreaseConc->CheckSuppression OptimizeMP Optimize mobile phase / Use volatile buffers CheckSuppression->OptimizeMP Yes SampleCleanup Perform sample cleanup (SPE) CheckSuppression->SampleCleanup Yes CheckIonization Are ionization parameters optimal? CheckSuppression->CheckIonization No OptimizeMP->CheckIonization SampleCleanup->CheckIonization OptimizeSource Optimize ESI source parameters CheckIonization->OptimizeSource No CheckInstrument Is the instrument clean and calibrated? CheckIonization->CheckInstrument Yes OptimizeSource->CheckInstrument CleanAndCalibrate Clean ion source and calibrate CheckInstrument->CleanAndCalibrate No End Signal Improved CheckInstrument->End Yes CleanAndCalibrate->End

Caption: Troubleshooting workflow for weak or no signal in LC-MS analysis.

Technical Support Center: Optimizing HPLC Separation of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. The content is tailored for researchers, scientists, and drug development professionals to facilitate method development and resolve common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges in the HPLC analysis of this compound?

A1: this compound possesses several structural features that can present challenges during HPLC analysis. The primary amino group and the secondary amine within the benzylamine moiety are basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The aromatic ring and amide group contribute to its retention in reversed-phase chromatography. Achieving good peak shape, resolution from potential impurities, and consistent retention times are the main objectives during method development.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A reversed-phase HPLC method is the most common approach for this type of analyte. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The aqueous buffer should be acidic to ensure the amine functionalities are protonated, which generally improves peak shape.

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is a critical parameter. Since N-[3-(aminomethyl)phenyl]acetamide contains basic amine groups, a low pH (typically between 2.5 and 4.0) will ensure these groups are in their protonated (ionized) form. This minimizes secondary interactions with the stationary phase and leads to sharper, more symmetrical peaks. However, the exact optimal pH will depend on the pKa of the analyte and the desired retention time.

Q4: My peak is tailing. What are the common causes and solutions?

A4: Peak tailing is a frequent issue for basic compounds like this. The primary causes include:

  • Silanol Interactions: The basic amine groups can interact with acidic silanol groups on the surface of the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the pH is too high, the amine groups may be partially deprotonated, leading to mixed-mode retention and tailing.

Solutions include:

  • Lowering the mobile phase pH: This ensures the amine groups are fully protonated.

  • Using an end-capped column: These columns have fewer free silanol groups.

  • Adding a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Reducing sample concentration or injection volume: This can help diagnose and mitigate column overload.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter.

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols. 2. Mobile phase pH is too high. 3. Column overload. 4. Presence of metal ions in the system.1a. Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. 1b. Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. 2. Lower the mobile phase pH to be at least 2 units below the pKa of the amine groups (a pH of 2.5-3.5 is a good starting point). 3. Reduce the sample concentration and/or injection volume. 4. Use a mobile phase with a chelating agent like EDTA if metal contamination is suspected.
Poor Resolution 1. Inadequate mobile phase strength. 2. Inappropriate organic modifier. 3. Unsuitable stationary phase.1. Adjust the ratio of organic modifier to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. 2. Try switching from acetonitrile to methanol or vice versa, as they offer different selectivities. 3. Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Variable Retention Times 1. Inadequate column equilibration. 2. Inconsistent mobile phase preparation. 3. Temperature fluctuations. 4. Pump or system issues (leaks, air bubbles).1. Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. 2. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use. 3. Use a column oven to maintain a constant temperature. 4. Check the HPLC system for leaks and purge the pump to remove any air bubbles.
Ghost Peaks 1. Contamination in the sample or mobile phase. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared samples. Filter all samples and mobile phases. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to confirm the absence of carryover.
No Peak or Very Small Peak 1. Injection issue. 2. Detection issue. 3. Sample degradation.1. Ensure the autosampler is functioning correctly and the correct injection volume is set. Check for air bubbles in the sample vial. 2. Verify the detector is on and set to the correct wavelength (aromatic compounds typically have UV absorbance around 254 nm, but a UV scan is recommended for optimization). 3. Prepare fresh samples and store them appropriately (e.g., protected from light and at a controlled temperature).

Experimental Protocols

Starting HPLC Method for this compound

This method is based on a reversed-phase separation of a structurally similar compound, 3-aminobenzylamine, and serves as a robust starting point for method development.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Mobile Phase A or Water/Acetonitrile (50:50)
Forced Degradation Study Protocol

Forced degradation studies are essential to develop a stability-indicating HPLC method. The following conditions are recommended as a starting point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Protocol Potential Degradation Pathway
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.Hydrolysis of the amide bond to form 3-(aminomethyl)aniline and acetic acid.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.Hydrolysis of the amide bond.
Oxidation Dissolve the sample in a solution of 3% hydrogen peroxide at room temperature for 24 hours.Oxidation of the amine groups.
Thermal Degradation Store the solid sample at 105 °C for 48 hours.General decomposition.
Photolytic Degradation Expose a solution of the sample to UV light (e.g., 254 nm) or in a photostability chamber for a defined period.Photo-Fries rearrangement or other photochemical reactions.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Peak Tailing) check_peak_shape Assess Peak Shape start->check_peak_shape is_tailing Peak Tailing? check_peak_shape->is_tailing check_pH Check Mobile Phase pH (Is it acidic, e.g., pH 2.5-4.0?) is_tailing->check_pH Yes other_issue Address Other Issues (e.g., Resolution, Retention) is_tailing->other_issue No adjust_pH Adjust pH to be >2 units below analyte pKa check_pH->adjust_pH No check_column Evaluate Column (Is it end-capped?) check_pH->check_column Yes resolved Issue Resolved adjust_pH->resolved use_endcapped Use End-Capped Column check_column->use_endcapped No check_overload Check for Column Overload check_column->check_overload Yes use_endcapped->resolved reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Overload Suspected add_modifier Consider Mobile Phase Modifier (e.g., 0.1% TEA) check_overload->add_modifier No Overload reduce_load->resolved add_modifier->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Forced_Degradation_Workflow start Forced Degradation Study Initiation prepare_samples Prepare API Solution and Solid Sample start->prepare_samples stress_conditions Apply Stress Conditions prepare_samples->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (e.g., 105°C, solid) stress_conditions->thermal photo Photolytic (e.g., UV light) stress_conditions->photo analyze Analyze Stressed Samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Identify Degradation Products analyze->evaluate method_validation Validate Stability-Indicating Method evaluate->method_validation

Caption: Experimental workflow for a forced degradation study.

minimizing side reactions in N-phenyl-2-(phenyl-amino) acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenyl-2-(phenylamino)acetamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-phenyl-2-(phenylamino)acetamide, providing potential causes and recommended solutions.

Issue 1: Low Yield of N-phenyl-2-(phenylamino)acetamide

Potential Cause Troubleshooting Steps Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Verify the stoichiometry and purity of your reactants.Increase the reaction time or moderately increase the temperature. Ensure starting materials are pure and used in the correct molar ratios.
Side Reaction: Dialkylation Analyze the crude product mixture by LC-MS or NMR to identify the presence of the dialkylated byproduct, N,N-bis[2-(phenylamino)acetyl]aniline.Use an excess of aniline relative to N-phenyl-2-chloroacetamide (e.g., 2-3 equivalents of aniline). Maintain a lower reaction temperature to favor mono-alkylation.
Product Loss During Workup Review your extraction and purification procedures. Check the pH of the aqueous phase during extraction.Optimize the solvent system for extraction to ensure your product has low solubility in the aqueous layer. During acidic washes to remove unreacted aniline, be cautious of product precipitating if it has low solubility in the acidic aqueous phase.
Suboptimal Base or Reaction Conditions The choice of base can influence the reaction rate and selectivity.For the reaction of aniline with chloroacetyl chloride, bases like sodium bicarbonate or triethylamine are often used. The choice of solvent is also critical; solvents like dichloromethane or THF are common.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Mitigation and Removal
Unreacted Aniline Characteristic signals in ¹H NMR. A distinct spot on TLC, typically with a different Rf value than the product.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup to convert aniline to its water-soluble salt.
Unreacted N-phenyl-2-chloroacetamide A singlet for the α-chloro methylene protons in ¹H NMR.Ensure the reaction goes to completion by monitoring with TLC. Recrystallization or column chromatography can effectively separate the starting material from the product.
Dialkylation Byproduct Higher molecular weight peak in mass spectrometry. Complex aromatic region and additional methylene signals in ¹H NMR compared to the desired product.Minimize its formation by using an excess of aniline and controlling the reaction temperature. Purification can be achieved by column chromatography, as the byproduct is typically less polar than the desired mono-alkylation product.
Colored Impurities The final product appears colored (e.g., yellow or brown) instead of the expected white or off-white solid.This can be due to oxidation of aniline or other side reactions. Treat a solution of the crude product with activated charcoal before the final crystallization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-phenyl-2-(phenylamino)acetamide?

A1: A common method involves the nucleophilic substitution reaction between aniline and N-phenyl-2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed. An alternative multi-step approach involves the Schotten-Baumann reaction, starting from chloroacetic acid and a primary aromatic amine.

Q2: What is the primary side reaction to be aware of in this synthesis?

A2: The most significant side reaction is the dialkylation of aniline. The N-phenyl-2-(phenylamino)acetamide product is a secondary amine and can act as a nucleophile, reacting with another molecule of N-phenyl-2-chloroacetamide to form a tertiary amine byproduct.

Q3: How can I control the selectivity to favor the desired mono-alkylation product?

A3: To favor mono-alkylation, you can use a stoichiometric excess of aniline. This increases the probability that N-phenyl-2-chloroacetamide will react with the more abundant primary amine (aniline) rather than the secondary amine product. Lowering the reaction temperature can also improve selectivity.

Q4: What is the role of the base in this reaction?

A4: A base, such as triethylamine or sodium bicarbonate, is used to neutralize the hydrochloric acid that is generated during the reaction between aniline and N-phenyl-2-chloroacetamide. This prevents the protonation of the aniline, which would render it non-nucleophilic and stop the reaction.

Q5: What are the recommended purification techniques for N-phenyl-2-(phenylamino)acetamide?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. If significant amounts of unreacted starting materials or the dialkylation byproduct are present, column chromatography on silica gel is an effective method for separation. An initial wash of the crude reaction mixture with a dilute acid solution is recommended to remove excess aniline.

Experimental Protocols

Synthesis of N-phenyl-2-chloroacetamide (Intermediate)

This protocol describes the synthesis of the intermediate, N-phenyl-2-chloroacetamide, from aniline and chloroacetyl chloride.

  • Dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 equivalents) in DCM dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-phenyl-2-chloroacetamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified intermediate.

Synthesis of N-phenyl-2-(phenylamino)acetamide

This protocol outlines the synthesis of the final product from N-phenyl-2-chloroacetamide and aniline.

  • In a round-bottom flask, dissolve N-phenyl-2-chloroacetamide (1.0 equivalent) and aniline (2.0 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with 1M HCl to remove excess aniline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-phenyl-2-chloroacetamide cluster_step2 Step 2: Synthesis of N-phenyl-2-(phenylamino)acetamide Aniline Aniline Reaction1 Acylation Aniline->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Base1 Base (e.g., Triethylamine) Base1->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Intermediate N-phenyl-2-chloroacetamide Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Aniline2 Aniline (Excess) Aniline2->Reaction2 Base2 Base (e.g., K2CO3) Base2->Reaction2 Solvent2 Solvent (e.g., Acetonitrile) Solvent2->Reaction2 FinalProduct N-phenyl-2-(phenylamino)acetamide Reaction2->FinalProduct

Caption: General two-step synthesis workflow for N-phenyl-2-(phenylamino)acetamide.

Side_Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reaction Aniline Aniline MainProduct N-phenyl-2-(phenylamino)acetamide (Mono-alkylation Product) Aniline->MainProduct + Chloroacetamide Chloroacetamide N-phenyl-2-chloroacetamide Chloroacetamide->MainProduct SideProduct Dialkylation Byproduct Chloroacetamide->SideProduct MainProduct->SideProduct + Chloroacetamide MainProduct->SideProduct

Caption: Desired reaction pathway versus the main side reaction (dialkylation).

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry MonitorReaction Monitor Reaction Progress (TLC/HPLC) Start->MonitorReaction OptimizePurification Optimize Purification (Acid Wash, Recrystallization, Chromatography) Start->OptimizePurification Impure after workup AnalyzeByproducts Analyze Byproducts (LC-MS/NMR) MonitorReaction->AnalyzeByproducts Incomplete or side reactions AdjustConditions Adjust Reaction Conditions (Temp, Time, Base) AnalyzeByproducts->AdjustConditions AdjustConditions->MonitorReaction Success High Yield, Pure Product AdjustConditions->Success OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Overcoming Resistance to Acetamide Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to acetamide compounds.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential reasons for decreased sensitivity to acetamide compounds in your cell line experiments.

Initial Troubleshooting Steps

ProblemPossible CauseRecommended Action
No or reduced cellular response to the acetamide compound. Compound Inactivity: The compound may have degraded or be of poor quality.1. Confirm Compound Integrity: Use a fresh stock of the compound. Verify its identity and purity via analytical methods like LC-MS or NMR. 2. Positive Control: Test the compound on a known sensitive cell line to ensure its activity.
Incorrect Concentration: The concentration used may be too low to elicit a response.1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value for your specific cell line.[1] 2. Literature Review: Compare your working concentration with published data for similar compounds and cell lines.
Suboptimal Cell Culture Conditions: Cell health and density can affect drug sensitivity.1. Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Confluency: Optimize cell seeding density to avoid overgrowth or sparse cultures during the experiment.
Previously sensitive cell line now shows resistance. Acquired Resistance: Prolonged exposure can lead to the selection of resistant cell populations.Proceed to the "Investigating Mechanisms of Acquired Resistance" section below.
Cell Line Misidentification or Contamination: The cell line may have been misidentified or contaminated with a resistant cell type.1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to verify the cell line's identity. 2. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination.

Investigating Mechanisms of Acquired Resistance

If initial troubleshooting suggests acquired resistance, the following sections provide guidance on identifying the underlying mechanisms.

Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, leading to the active removal of the compound from the cell.[2][3]

Experimental Protocol: Efflux Pump Activity Assay

This protocol helps determine if increased efflux pump activity is responsible for resistance.

  • Materials:

    • Resistant and parental (sensitive) cell lines.

    • Acetamide compound.

    • Efflux pump inhibitors (e.g., Verapamil for ABCB1/P-gp, Ko143 for ABCG2/BCRP).

    • Fluorescent efflux pump substrate (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2).

    • Cell culture medium and reagents.

    • Fluorometer or fluorescence microscope.

  • Procedure:

    • Seed both resistant and parental cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with and without an efflux pump inhibitor for 1-2 hours.

    • Add the fluorescent substrate to all wells and incubate for 30-60 minutes.

    • Wash the cells with PBS to remove the extracellular substrate.

    • Measure the intracellular fluorescence using a fluorometer or visualize it with a fluorescence microscope.

    • Alternatively, to assess the effect on your acetamide compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the acetamide compound in the presence and absence of the efflux pump inhibitor in both cell lines.

  • Data Analysis:

    • Fluorescent Substrate Assay: Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence in resistant cells, which is reversed by the inhibitor, indicates increased efflux.

    • Cell Viability Assay: A significant decrease in the IC50 value of the acetamide compound in the resistant cell line in the presence of an efflux pump inhibitor suggests efflux-mediated resistance.

Workflow for Investigating Efflux Pump-Mediated Resistance

Efflux_Pump_Workflow start Resistant cell line identified exp1 Perform cell viability assay with acetamide compound +/- efflux pump inhibitor start->exp1 res1 IC50 significantly decreased with inhibitor? exp1->res1 conclusion1 Efflux pump involvement is likely. Proceed to identify specific transporter (e.g., qPCR, Western blot for ABCB1, ABCG2). res1->conclusion1 Yes conclusion2 Efflux pump involvement is unlikely. Investigate other mechanisms. res1->conclusion2 No

Caption: Workflow to determine the involvement of efflux pumps in acetamide resistance.

Alterations in the Drug Target

Mutations in the target protein can prevent the acetamide compound from binding effectively. This is a common resistance mechanism for covalent inhibitors.[4][5]

Experimental Protocol: Target Mutation Analysis

  • Materials:

    • Resistant and parental cell lines.

    • DNA and RNA extraction kits.

    • PCR reagents and primers specific for the target gene.

    • Sanger sequencing or Next-Generation Sequencing (NGS) services.

    • Protein lysis buffer and reagents for Western blotting.

    • Antibody against the target protein.

  • Procedure:

    • Genomic DNA and RNA Extraction: Isolate genomic DNA and total RNA from both resistant and parental cell lines.

    • PCR and Sequencing:

      • Amplify the coding region of the target gene from both DNA and cDNA (from reverse transcribed RNA) using PCR.

      • Sequence the PCR products using Sanger sequencing to identify point mutations. For a broader analysis, consider whole-exome sequencing (WES).[1]

    • Western Blot Analysis: Analyze the expression level of the target protein in both cell lines to check for changes in protein expression.

  • Data Analysis:

    • Compare the DNA and protein sequences of the target from resistant and parental cells to identify any mutations.

    • If a mutation is found, use molecular modeling to predict its effect on drug binding.

    • Confirm the role of the mutation by introducing it into the parental cell line (e.g., using CRISPR/Cas9) and assessing the sensitivity to the acetamide compound.

Signaling Pathway: Covalent Inhibitor Resistance via Target Mutation

Target_Mutation_Pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Acetamide Acetamide Compound Target_WT Wild-Type Target Protein Acetamide->Target_WT Binding_WT Covalent Binding Target_WT->Binding_WT Effect_WT Cellular Effect (e.g., Apoptosis) Binding_WT->Effect_WT Acetamide_res Acetamide Compound Target_Mut Mutated Target Protein (e.g., Cysteine to Serine) Acetamide_res->Target_Mut Binding_Mut Binding Prevented Target_Mut->Binding_Mut Effect_Mut No Cellular Effect Binding_Mut->Effect_Mut

Caption: Target protein mutation preventing covalent binding of an acetamide inhibitor.

Enhanced DNA Damage Repair

For acetamide compounds that induce genotoxic stress, cancer cells can develop resistance by upregulating DNA repair pathways.[6][7][8]

Experimental Protocol: Assessing DNA Damage and Repair

  • Materials:

    • Resistant and parental cell lines.

    • Acetamide compound.

    • Antibodies for key DNA damage response proteins (e.g., γH2AX, PARP).

    • Reagents for comet assay or immunofluorescence.

  • Procedure:

    • γH2AX Immunofluorescence: Treat both cell lines with the acetamide compound for various time points. Fix the cells and stain for γH2AX foci, a marker of DNA double-strand breaks.

    • Comet Assay: This assay directly visualizes DNA damage in individual cells.

    • Western Blot for DDR Proteins: Analyze the expression and activation of key DNA damage response (DDR) proteins in treated and untreated cells.

  • Data Analysis:

    • Resistant cells may show fewer γH2AX foci or a faster resolution of foci over time compared to parental cells, indicating more efficient DNA repair.

    • The comet assay will show less DNA fragmentation in resistant cells.

    • Western blotting may reveal upregulation of DNA repair proteins in the resistant line.

Off-Target Effects of Chloro-N-Acetamide Compounds

Some acetamide compounds, particularly those with a chloro-N-acetamide warhead, can induce off-target effects like ferroptosis, a form of iron-dependent cell death.[9][10] This can complicate the interpretation of cellular responses, as it may be independent of the intended target.

Experimental Protocol: Investigating Ferroptosis Induction

  • Materials:

    • Resistant and parental cell lines.

    • Chloro-N-acetamide compound.

    • Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1).

    • Reagents to measure lipid peroxidation (e.g., C11-BODIPY 581/591).

    • Reagents for measuring glutathione (GSH) levels.

  • Procedure:

    • Co-treatment with Ferroptosis Inhibitors: Perform a cell viability assay with the chloro-N-acetamide compound in the presence and absence of a ferroptosis inhibitor.

    • Lipid Peroxidation Assay: Treat cells with the compound and measure lipid ROS production using a fluorescent probe like C11-BODIPY.

    • GSH Measurement: Measure intracellular GSH levels after compound treatment, as ferroptosis is often associated with GSH depletion.

  • Data Analysis:

    • If the cell death induced by the compound is rescued by a ferroptosis inhibitor, it suggests the involvement of this pathway.

    • An increase in lipid peroxidation and depletion of GSH are characteristic markers of ferroptosis.

Logical Diagram: On-Target vs. Off-Target Effects

Off_Target_Logic start Cell treated with Chloro-N-acetamide compound path1 On-Target Pathway: Inhibition of intended target protein start->path1 path2 Off-Target Pathway: Induction of Oxidative Stress start->path2 effect1 Target-specific cellular effect path1->effect1 effect2 Ferroptosis path2->effect2 cell_death Cell Death effect1->cell_death effect2->cell_death

Caption: Dual pathways of cell death induced by some chloro-N-acetamide compounds.

Frequently Asked Questions (FAQs)

Q1: My cells have become resistant to my acetamide compound. What is the first thing I should check?

A1: The first step is to perform initial troubleshooting to rule out common experimental issues. Confirm the activity of your compound using a fresh stock and a sensitive positive control cell line. Verify your cell culture conditions and ensure the cell line has not been misidentified or contaminated.

Q2: How can I develop a resistant cell line in the lab to study these mechanisms?

A2: A common method is to continuously expose the parental cell line to the acetamide compound, starting at a low concentration (e.g., the IC20) and gradually increasing the dose as the cells adapt and become more resistant.[1] This process can take several months. Periodically, you should freeze down stocks of the cells at different stages of resistance development.

Q3: What are the most common mechanisms of resistance to covalent acetamide inhibitors?

A3: For covalent inhibitors, a frequent mechanism is the mutation of the cysteine residue in the target protein's binding pocket that forms the covalent bond.[4][5] Another common mechanism is the upregulation of drug efflux pumps that prevent the compound from reaching its intracellular target.[2]

Q4: Can combination therapies help overcome resistance to acetamide compounds?

A4: Yes, combination therapies are a promising strategy. For example, if resistance is due to increased drug efflux, co-administering an efflux pump inhibitor can restore sensitivity.[2] If resistance arises from the activation of a bypass signaling pathway, combining the acetamide compound with an inhibitor of that pathway can be effective.

Q5: My chloro-N-acetamide compound is losing effectiveness, but I don't see any mutations in my target protein. What could be happening?

A5: Chloro-N-acetamide moieties can have off-target effects and induce a form of cell death called ferroptosis by causing widespread oxidative stress.[9][10] It's possible that the cells have developed resistance to ferroptosis (e.g., by upregulating antioxidant pathways) rather than resistance related to the intended target. You should investigate markers of ferroptosis to explore this possibility.

Quantitative Data Summary

Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines

Compound ClassCell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistancePotential Mechanism
Covalent EGFR InhibitorNCI-H19750.05> 10>200Target Mutation (C797S)
Transcriptional CDK InhibitorNB-10.15.252Drug Efflux (ABCB1/ABCG2)[2]
DNA Damaging AgentA5492.515.06Enhanced DNA Repair

Table 2: Effect of Inhibitors on Reversing Resistance

Acetamide CompoundResistant Cell LineTreatmentIC50 (µM)Reversal Fold
Compound X (Efflux Substrate)MCF7-ResCompound X alone8.5-
Compound X + Verapamil0.99.4
Compound Y (DNA Alkylator)HCT116-ResCompound Y alone12.2-
Compound Y + PARP Inhibitor3.13.9

References

Technical Support Center: Enhancing the Bioavailability of N-[3-(aminomethyl)phenyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of N-[3-(aminomethyl)phenyl]acetamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of N-[3-(aminomethyl)phenyl]acetamide derivatives?

Low oral bioavailability for these, and other small molecules, typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The molecule may be unable to efficiently cross the intestinal epithelial barrier to enter the bloodstream.[1][2] This can be due to its physicochemical properties, such as high polarity or large size.

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation, reducing the amount of active drug.[1][3]

  • Efflux by Transporters: Active transport proteins, such as P-glycoprotein (P-gp), can pump the compound from inside the intestinal cells back into the GI lumen, limiting its net absorption.[1]

Q2: What are the main strategies to enhance the bioavailability of these derivatives?

There are three primary pillars for enhancing bioavailability:

  • Formulation Strategies: These approaches focus on improving the drug's dissolution characteristics. Techniques include particle size reduction, the use of co-solvents, and the creation of amorphous solid dispersions or lipid-based formulations.[4]

  • Prodrug Approaches: This involves chemically modifying the parent drug into an inactive form (a prodrug) that has improved absorption properties. Once absorbed, the prodrug is converted back to the active parent molecule by enzymes in the body. This is particularly useful for overcoming low permeability due to the presence of ionizable amino groups.[5]

  • Structural Modifications: This medicinal chemistry approach involves altering the chemical structure of the derivative itself to optimize its physicochemical properties for better absorption, such as balancing lipophilicity and solubility.[2]

Q3: How do I choose the best enhancement strategy for my specific derivative?

The optimal strategy depends on identifying the rate-limiting step for absorption. A systematic physicochemical and in vitro characterization is the recommended first step.[3] The workflow below can guide your decision-making process.

G start Low Oral Bioavailability Observed in vivo solubility Is Aqueous Solubility < 10 µg/mL? start->solubility permeability Is Caco-2 Permeability (Papp) Low? solubility->permeability No formulation Dissolution-Limited Absorption Focus on Formulation Strategies: • Amorphous Solid Dispersions • Particle Size Reduction • Lipid-Based Systems • Cyclodextrin Complexation solubility->formulation Yes complex Complex Issue (Solubility & Permeability) Consider: • Prodrugs that also  improve solubility • Advanced Formulations  (e.g., SMEDDS) solubility->complex Yes, and... metabolism Is In Vitro Metabolic Clearance High? permeability->metabolism No prodrug Permeability-Limited Absorption Focus on: • Prodrug Approaches • Permeation Enhancers permeability->prodrug Yes permeability->complex Yes first_pass High First-Pass Metabolism Focus on: • Prodrugs to mask metabolic sites • Structural Modification • Alternative Routes (e.g., IV) metabolism->first_pass Yes

Caption: Troubleshooting workflow for low oral bioavailability.[3]

Troubleshooting Guides

Section 1: Solubility and Dissolution Issues

Q: My N-[3-(aminomethyl)phenyl]acetamide derivative is precipitating out of solution during in vitro experiments. How can I resolve this?

A: Compound precipitation is a common issue stemming from low aqueous solubility. Here are several steps to troubleshoot this:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an organic solvent like anhydrous DMSO.[6] When preparing the final working solution, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[6]

  • Use Co-solvents: For working solutions, consider using pharmaceutically acceptable co-solvents like Polyethylene Glycol (PEG 400) or Propylene Glycol (PG) to improve solubility.[6]

  • pH Modification: Since the aminomethylphenyl moiety is basic, its ionization and solubility are pH-dependent. Adjusting the pH of the buffer can significantly increase solubility.[6]

  • Perform Vehicle Control: Always include a vehicle control (media with the same concentration of solvent used to dissolve the compound) in your experiments to account for any effects of the solvent itself.[6]

Q: Standard solubilization methods are insufficient. What advanced formulation strategies can I employ?

A: If basic methods are not effective, more advanced formulation techniques that alter the drug's physical state or environment are necessary. These are summarized in the table below.

Strategy Principle Advantages Disadvantages
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[7]Significant increase in apparent solubility and dissolution rate; established technology (spray drying, HME).[8][9]Formulations can be physically unstable and revert to a crystalline form over time; requires specialized equipment.[3]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the hydrophobic inner cavity of a cyclic cyclodextrin, forming a water-soluble inclusion complex.[6][10]Increases aqueous solubility and can improve stability.[6][10]Can be limited by the stoichiometry of the complex and the size of the drug molecule; may not be suitable for high-dose drugs.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in aqueous media (e.g., in the gut).[7]Maintains the drug in a solubilized state in vivo, bypassing the dissolution step and potentially reducing food effects.[7]Can be chemically complex to develop; potential for drug precipitation upon dilution in the GI tract.
Particle Size Reduction (Nanonization) The surface area of the drug particles is increased by reducing the particle size to the nanometer range, which increases the dissolution rate according to the Noyes-Whitney equation.[7]Applicable to crystalline drugs; can be scaled up.[7]Can lead to particle agglomeration; may not be sufficient for drugs with extremely low solubility.[11]
Section 2: Permeability and Efflux Issues

Q: My compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay. What does this mean and what should I check?

A: A low Papp value suggests that the compound has poor permeability across the intestinal epithelium, which will likely limit its oral absorption.[12] Before concluding this is a compound-specific issue, troubleshoot the assay itself:

  • Check Monolayer Integrity: Verify the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment.[13] TEER values should be within the acceptable range for your lab (e.g., >250 Ω·cm²).[13] Also, assess the permeability of a paracellular marker like Lucifer yellow; high transport of this marker indicates leaky monolayers.[13]

  • Verify Control Compound Performance: Ensure that a high-permeability control compound (e.g., propranolol) and a low-permeability control (e.g., mannitol) behave as expected in the same assay plate.

  • Review Analytical Method: Confirm that your analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to accurately measure the low concentrations of the compound in the receiver compartment.[13]

Q: The efflux ratio for my compound is greater than 2. What is the implication and how can I address it?

A: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[13][14] This means the drug is actively pumped out of the intestinal cells, reducing its net absorption.

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Epithelial Cell cluster_2 Bloodstream (Basolateral) lumen transporter P-gp Efflux Transporter Drug_Lumen Drug transporter->Drug_Lumen blood Drug_Cell Drug Drug_Lumen->Drug_Cell Passive Absorption (A->B) Drug_Cell->transporter Efflux (B->A) Drug_Cell->blood Permeation to Blood

Caption: P-glycoprotein (P-gp) mediated drug efflux pathway.

Strategies to Overcome Efflux:

  • Prodrug Approach: The primary amino group in your derivative is likely protonated at physiological pH, making it a potential substrate for transporters. Masking this group with a promoiety to create a neutral prodrug can prevent recognition by the transporter. The promoiety is later cleaved in the bloodstream to release the active drug.[5][15]

  • Formulation with Inhibitors: In preclinical studies, co-administration with known P-gp inhibitors can confirm transporter involvement. Some formulation excipients also possess P-gp inhibitory properties.[1]

  • Structural Modification: Medicinal chemistry efforts can be directed to design analogs that are not transporter substrates while retaining pharmacological activity.

G Prodrug Prodrug (e.g., Amide, Carbamate) Absorbed from Gut Activation Enzymatic or Chemical Cleavage (e.g., by Esterases in Blood/Liver) Prodrug->Activation ActiveDrug Active N-[3-(aminomethyl)phenyl]acetamide Derivative Activation->ActiveDrug Releases ExcretedMoiety Inactive Promolety (Cleared) Activation->ExcretedMoiety Releases

Caption: General activation pathway for a prodrug strategy.[5]

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a lab-scale method to prepare an ASD, which can be used for in vitro dissolution testing or in vivo animal studies.[1][3]

Materials:

  • N-[3-(aminomethyl)phenyl]acetamide derivative

  • Polymer carrier (e.g., PVP K30, Soluplus®, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone) capable of dissolving both the drug and the polymer

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the derivative and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer by weight). Ensure a clear solution is formed, indicating complete dissolution.[1]

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). This will form a thin film on the wall of the flask.[1]

  • Drying: Further dry the resulting solid film in a vacuum oven overnight at a temperature below the polymer's glass transition temperature to remove all residual solvent.[1]

  • Processing: Scrape the dried film from the flask and mill or grind it into a fine powder.

  • Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.[3]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[14][16]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Complete cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound, control compounds (high and low permeability), and paracellular marker (e.g., Lucifer Yellow)

  • TEER meter

  • Analytical instrumentation (LC-MS/MS)

Procedure Workflow:

G cluster_workflow Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell® inserts B 2. Culture for 21-25 days to allow differentiation and monolayer formation A->B C 3. Measure TEER to confirm monolayer integrity B->C D 4. Prepare dosing solutions of test and control compounds in transport buffer C->D E 5. Perform transport experiment: - Add dosing solution to donor side (Apical or Basolateral) - Add fresh buffer to receiver side D->E F 6. Incubate (e.g., 2 hours at 37°C with shaking) E->F G 7. Collect samples from donor and receiver compartments at t=final F->G H 8. Analyze compound concentration in all samples using LC-MS/MS G->H I 9. Calculate Papp values and Efflux Ratio H->I

Caption: Experimental workflow for the Caco-2 permeability assay.[16]
  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts that meet the pre-defined acceptance criterion.[13]

  • Transport Experiment (A -> B):

    • Wash the monolayers with transport buffer.

    • Add the dosing solution containing the test compound to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

  • Transport Experiment (B -> A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes). At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio as Papp(B-A) / Papp(A-B).[13]

References

Technical Support Center: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide linkage is prone to cleavage under both acidic and basic conditions.[1][2][3][4][5][6]

  • Oxidation: The benzylamine moiety can be oxidized, leading to the formation of various oxidation products.[7][8][9][10][11]

  • Photodegradation: The aromatic amine structure is susceptible to degradation upon exposure to light.[12][13][14][15][16]

Q2: What are the likely degradation products under hydrolytic conditions?

A2: Under acidic or basic conditions, the amide bond is expected to hydrolyze, yielding 3-(aminomethyl)aniline and acetic acid .[1][2][3] The reaction is catalyzed by the presence of acid or base.[4][5][6]

Q3: My solution of this compound turned yellow after being left on the benchtop. What could be the cause?

A3: The yellowing of your solution is likely due to a combination of oxidation and/or photodegradation. Aromatic amines are known to form colored impurities upon exposure to air (oxidation) and light (photodegradation).[7][12] It is recommended to prepare solutions fresh and store them protected from light and in a sealed container.

Q4: I am observing an unexpected peak in my HPLC chromatogram after performing a forced degradation study under oxidative conditions. What could this impurity be?

A4: When subjected to oxidative stress (e.g., using hydrogen peroxide), the primary site of oxidation is the benzylamine group. Potential degradation products include the corresponding imine , which can further hydrolyze to an aldehyde , or be oxidized to a carboxylic acid .[8][9][11]

Troubleshooting Guides

Guide 1: Inconsistent Results in Stability Studies

  • Problem: You are observing significant variability in the percentage of degradation between replicate experiments.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting StepsRecommended Action
Inconsistent Stress Conditions 1. Verify the concentration of your acid, base, or oxidizing agent. 2. Ensure the temperature of your heating block or water bath is uniform and accurately controlled. 3. For photostability studies, check the consistency of the light source intensity and distance from the sample.1. Prepare fresh stress reagents for each experiment. 2. Calibrate your temperature-controlling equipment. 3. Use a validated photostability chamber.
Sample Preparation Variability 1. Review your sample weighing and dilution procedures. 2. Ensure complete dissolution of the compound before initiating the degradation study.1. Use a calibrated analytical balance and volumetric flasks. 2. Vortex or sonicate to ensure homogeneity.
Analytical Method Issues 1. Check the system suitability parameters of your HPLC method (e.g., peak shape, retention time, and resolution).1. If system suitability fails, troubleshoot the HPLC system (e.g., check for leaks, prime the pumps, and equilibrate the column).

Guide 2: Mass Imbalance in Degradation Studies

  • Problem: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting StepsRecommended Action
Non-Chromophoric Degradants 1. The degradation products may not have a UV chromophore and are therefore not detected by a standard UV detector.1. Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-UV active compounds.
Volatile Degradants 1. Degradation may be producing volatile compounds (e.g., ammonia from extensive degradation) that are lost from the sample.1. Consider using headspace gas chromatography (GC) to analyze for volatile products.
Adsorption of Degradants 1. Highly polar or charged degradation products may be irreversibly adsorbed to the HPLC column or sample vials.1. Change the mobile phase pH or ionic strength. 2. Use deactivated sample vials.

Predicted Degradation Pathways and Products

The following table summarizes the predicted degradation pathways for this compound under various stress conditions.

Stress ConditionPredicted PathwayPotential Degradation Products
Acidic Hydrolysis Cleavage of the amide bond3-(aminomethyl)aniline, Acetic Acid
Basic Hydrolysis Cleavage of the amide bond3-(aminomethyl)aniline, Acetate Salt
Oxidation Oxidation of the benzylamine moietyN-[3-(iminomethyl)phenyl]acetamide, N-(3-formylphenyl)acetamide, N-(3-carboxyphenyl)acetamide
Photolysis Complex reactions involving the aromatic ring and amineOligomeric/polymeric species, Colored impurities
Thermal (Dry Heat) Limited degradation expected, may accelerate oxidationSimilar to oxidation products, but likely at a slower rate.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Heat the solution at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. To stop the reaction, a quenching agent like sodium bisulfite can be added.

Protocol 3: Photostability Study

  • Sample Preparation: Prepare a solid sample and a 1 mg/mL solution of this compound.

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Predicted Hydrolytic Degradation Pathway cluster_conditions Stress Conditions cluster_products Degradation Products parent N-[3-(aminomethyl)phenyl]acetamide acid Acidic Hydrolysis (H+/H2O) parent->acid base Basic Hydrolysis (OH-/H2O) parent->base prod1 3-(aminomethyl)aniline C7H10N2 acid->prod1 Amide Cleavage prod2 Acetic Acid / Acetate C2H4O2 acid->prod2 Amide Cleavage base->prod1 base->prod2

Caption: Predicted Hydrolytic Degradation Pathway.

Predicted Oxidative Degradation Pathway cluster_products Potential Oxidation Products parent N-[3-(aminomethyl)phenyl]acetamide oxidant Oxidizing Agent (e.g., H2O2) parent->oxidant prod1 N-[3-(iminomethyl)phenyl]acetamide oxidant->prod1 Initial Oxidation prod2 N-(3-formylphenyl)acetamide prod1->prod2 Hydrolysis prod3 N-(3-carboxyphenyl)acetamide prod2->prod3 Further Oxidation

Caption: Predicted Oxidative Degradation Pathway.

Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in HPLC check_blank Analyze Blank Injection (Solvent) start->check_blank peak_in_blank Peak is from Solvent/System check_blank->peak_in_blank Yes no_peak_in_blank Peak is Sample-Related check_blank->no_peak_in_blank No lcms_analysis Perform LC-MS Analysis no_peak_in_blank->lcms_analysis get_mw Determine Molecular Weight of Impurity lcms_analysis->get_mw mw_match MW matches a predicted degradant? get_mw->mw_match confirm_structure Confirm Structure (e.g., with a reference standard or NMR) mw_match->confirm_structure Yes unknown_degradant Investigate as a Novel Degradation Product mw_match->unknown_degradant No

Caption: Troubleshooting Workflow for Unexpected Peaks.

References

Technical Support Center: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting contamination issues that may arise during the synthesis of N-[3-aminomethyl)phenyl]acetamide Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N-[3-(aminomethyl)phenyl]acetamide Hydrochloride?

A common and practical synthetic route starts from 3-nitrobenzonitrile. This multi-step process involves the reduction of both the nitrile and nitro groups, followed by selective acetylation of the aniline amine, and finally, salt formation.

Q2: What are the most likely impurities to be found in the final product?

Impurities can be broadly categorized as process-related impurities (from starting materials and intermediates) and side-product impurities (formed during the reaction). Common impurities may include:

  • Unreacted starting materials: 3-nitrobenzonitrile

  • Intermediates: 3-aminobenzylamine

  • Side-products: Di-acetylated product (N-acetyl-N-[3-(acetylaminomethyl)phenyl]acetamide), products from incomplete reduction, and other related substances.[1]

Q3: My final product has a noticeable color. What could be the cause?

A colored product, often appearing with a yellowish or brownish tint, typically indicates the presence of impurities.[2] These can be residual starting materials like the yellow crystalline 3-nitrobenzonitrile, or byproducts formed during the synthesis.[2] Oxidation of the aminobenzylamine intermediate can also lead to colored impurities.

Q4: I am observing a low yield after purification. What are the common reasons?

Low yields can stem from several factors including incomplete reactions, suboptimal reaction conditions, and loss of product during workup and purification steps. For instance, in purification by recrystallization, using too much solvent or cooling the solution too rapidly can lead to significant product loss.[1]

Troubleshooting Guides

Issue 1: Low Purity of Final Product Detected by HPLC
Possible Cause Troubleshooting Steps Recommended Action
Incomplete Reduction of 3-Nitrobenzonitrile Analyze the crude product by HPLC-MS to identify the molecular weights of impurities. Compare with the molecular weight of 3-nitrobenzonitrile and partially reduced intermediates.Increase reaction time, temperature, or pressure during the hydrogenation step. Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount.
Incomplete Acetylation Monitor the acetylation reaction using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of 3-aminobenzylamine.Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Ensure the base used to neutralize the acid byproduct is sufficient.
Formation of Side-Products (e.g., Di-acetylation) Analyze the impurity profile using LC-MS to identify the molecular weight of the major side-product. A mass corresponding to the addition of two acetyl groups is indicative of di-acetylation.Control the reaction temperature during acetylation, as higher temperatures can promote di-acetylation. Use a less reactive acetylating agent or control the stoichiometry carefully.
Ineffective Purification Review the purification method (recrystallization or column chromatography). For recrystallization, check the solubility of the product and impurities in the chosen solvent system. For column chromatography, assess the separation of spots on a TLC plate with the chosen eluent.For recrystallization, try a different solvent or a solvent mixture. For column chromatography, optimize the mobile phase to achieve better separation.[1]
Issue 2: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Steps Recommended Action
High Impurity Content Analyze the purity of the crude product by TLC or HPLC. A high number of significant impurity peaks can inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Inappropriate Recrystallization Solvent Observe if the compound "oils out" when the hot solution cools. This indicates that the boiling point of the solvent may be higher than the melting point of the compound or the compound is too soluble.Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.
Solution is Not Supersaturated No crystal formation is observed even after cooling for an extended period.Reduce the volume of the solvent by evaporation to increase the concentration of the product. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

Data Presentation

Table 1: Illustrative Yield and Purity Data at Each Synthetic Step
StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity by HPLC (%)
13-Aminobenzylamine100.085.08595
2N-[3-(aminomethyl)phenyl]acetamide134.3114.28590 (crude)
3This compound164.3147.990>99 (after purification)

Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results.

Table 2: Common Impurities and their Identification
Impurity NamePotential OriginAnalytical Method for Identification
3-NitrobenzonitrileUnreacted starting materialHPLC, GC-MS
3-AminobenzylamineIncomplete acetylationHPLC, LC-MS
N-acetyl-N-[3-(acetylaminomethyl)phenyl]acetamide (Di-acetylated product)Side reaction during acetylationHPLC, LC-MS, NMR
Acetic Acid/Acetate SaltsResidual from acetylation and workupHPLC, IC

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzylamine from 3-Nitrobenzonitrile

Materials:

  • 3-Nitrobenzonitrile

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas

  • Filtration agent (e.g., Celite)

Procedure:

  • In a high-pressure reactor, dissolve 3-nitrobenzonitrile in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., to 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-aminobenzylamine.

Protocol 2: Synthesis of N-[3-(aminomethyl)phenyl]acetamide

Materials:

  • 3-Aminobenzylamine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 3-aminobenzylamine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-[3-(aminomethyl)phenyl]acetamide.

Protocol 3: Purification by Recrystallization and Salt Formation

Materials:

  • Crude N-[3-(aminomethyl)phenyl]acetamide

  • Ethanol

  • Hydrochloric acid (in a suitable solvent like isopropanol or ether)

  • Diethyl ether

Procedure:

  • Dissolve the crude N-[3-(aminomethyl)phenyl]acetamide in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dissolve the purified N-[3-(aminomethyl)phenyl]acetamide in a suitable solvent like ethanol or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution. If necessary, add diethyl ether to aid precipitation.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Synthesis_Workflow Start 3-Nitrobenzonitrile Reduction Reduction (H2, Pd/C) Start->Reduction Intermediate 3-Aminobenzylamine Reduction->Intermediate Acetylation Acetylation (Acetic Anhydride) Intermediate->Acetylation Product_Free_Base N-[3-(aminomethyl)phenyl]acetamide Acetylation->Product_Free_Base Salt_Formation Salt Formation (HCl) Product_Free_Base->Salt_Formation Final_Product N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Purity Detected Check_Reduction Incomplete Reduction? Start->Check_Reduction Check_Acetylation Incomplete Acetylation? Start->Check_Acetylation Check_Side_Products Side-Products Present? Start->Check_Side_Products Optimize_Reduction Optimize Reduction Conditions Check_Reduction->Optimize_Reduction Yes Optimize_Acetylation Optimize Acetylation Conditions Check_Acetylation->Optimize_Acetylation Yes Modify_Purification Modify Purification Method Check_Side_Products->Modify_Purification Yes

Caption: Troubleshooting logic for addressing low product purity.

References

Validation & Comparative

A Comparative Analysis of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride and Structurally Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a substituted acetamide derivative with potential therapeutic applications. This guide provides a comparative overview of this compound against structurally similar molecules, focusing on their performance in preclinical models of cancer and inflammation. The information presented herein is based on available experimental data for analogous compounds, offering a valuable resource for researchers in drug discovery and development.

I. Chemical Structures and Properties

This compound belongs to the N-phenylacetamide class of compounds. Its structure is characterized by an acetamide group and an aminomethyl substituent on the phenyl ring. For comparative purposes, this guide will focus on analogs with variations in the substitution pattern on the phenyl ring, which have been evaluated for similar biological activities.

Table 1: Physicochemical Properties of N-[3-(aminomethyl)phenyl]acetamide and Analogs

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound This compoundC₉H₁₃ClN₂O200.67
Analog A2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamideC₁₄H₁₁FN₂O₃274.25
Analog B2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideC₁₄H₁₁FN₂O₃274.25
Analog CN-(2-hydroxyphenyl)acetamideC₈H₉NO₂151.16

II. Comparative Anticancer Activity

Several N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds is believed to be the induction of apoptosis. The following table summarizes the in vitro anticancer activity of representative N-phenylacetamide analogs, as measured by the IC50 value (the concentration required to inhibit the growth of 50% of a cell population).

Table 2: In Vitro Anticancer Activity (IC50) of N-Phenylacetamide Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Analog APC3 (Prostate Carcinoma)52[1]
Analog BPC3 (Prostate Carcinoma)80[1]
Analog BMCF-7 (Breast Cancer)100[1]
Phenylacetamide derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08[2]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[2]
Phenylacetamide derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08[2]

III. Comparative Anti-inflammatory Activity

N-phenylacetamide derivatives have also been investigated for their anti-inflammatory properties. A common preclinical model to assess this activity is the carrageenan-induced paw edema assay in rodents. The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of inflammatory signaling pathways such as the NF-κB pathway.

IV. Experimental Protocols

A. Synthesis of N-[3-(aminomethyl)phenyl]acetamide

A plausible synthetic route for N-[3-(aminomethyl)phenyl]acetamide involves the reduction of a corresponding nitro or cyano precursor followed by acetylation. A general workflow is outlined below.

Synthesis of N-[3-(aminomethyl)phenyl]acetamide Start 3-Nitrobenzylamine or 3-Cyanobenzylamine Step1 Reduction (e.g., H2, Pd/C or LiAlH4) Start->Step1 Intermediate 3-(Aminomethyl)aniline Step1->Intermediate Step2 Acetylation (e.g., Acetic anhydride or Acetyl chloride) Intermediate->Step2 Product N-[3-(aminomethyl)phenyl]acetamide Step2->Product

General synthetic workflow.

Protocol for a related N-phenylacetamide synthesis: A mixture of a substituted aniline (1.0 equiv.) and an acylating agent (e.g., α-bromophenylethanone, 1.1 equiv.) is dissolved in a suitable solvent like ethanol. The reaction mixture is heated at reflux for several hours. After completion, the mixture is filtered, and the resulting solid is washed with a saturated potassium carbonate solution. The crude product can be purified by column chromatography[4].

B. In Vitro Anticancer Activity: MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.

MTS Assay Workflow Start Seed cells in a 96-well plate Step1 Treat cells with varying concentrations of the compound Start->Step1 Step2 Incubate for a defined period (e.g., 24, 48, or 72 hours) Step1->Step2 Step3 Add MTS reagent to each well Step2->Step3 Step4 Incubate to allow formazan formation Step3->Step4 End Measure absorbance at 490 nm Step4->End

MTS assay workflow.

Protocol:

  • Seed cancer cells into a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Protocol:

  • Administer the test compound or vehicle control to rodents (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal).

  • After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

V. Potential Signaling Pathways

Based on the activities of related N-phenylacetamide derivatives, a plausible mechanism of action could involve the inhibition of inflammatory pathways. One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation and cancer.

Hypothetical NF-kB Inhibition Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation IkB->Degradation Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Compound N-phenylacetamide Derivative Compound->IKK Inhibits? DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Hypothetical inhibition of the NF-κB signaling pathway.

In this proposed pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB, leading to its degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. N-phenylacetamide derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB.

VI. Conclusion

This guide provides a comparative overview of this compound and its analogs based on available preclinical data. The presented information on anticancer and anti-inflammatory activities, along with detailed experimental protocols and a hypothetical signaling pathway, serves as a foundational resource for researchers. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Researcher's Guide to the Biological Target Validation of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a research chemical with an uncharacterized biological target. The absence of a known mechanism of action presents a significant challenge for its application in drug discovery and development. This guide provides a comprehensive, albeit hypothetical, workflow for the identification and validation of its biological target, tailored for researchers, scientists, and drug development professionals. Based on its chemical structure, which features an acetamide group, we hypothesize that this compound may function as an inhibitor of Histone Deacetylases (HDACs). This document outlines the experimental strategy to test this hypothesis, from initial biochemical screening to cellular target engagement and functional validation, comparing its hypothetical performance with established HDAC inhibitors.

Phase 1: Target Identification and Biochemical Screening

The initial step in validating our hypothesis is to perform a direct biochemical screen of this compound against a panel of purified human HDAC enzymes. This will determine if the compound has any direct inhibitory activity and reveal its selectivity profile across different HDAC isoforms.

Table 1: Hypothetical Biochemical Screening Data for this compound

HDAC IsoformIC50 (µM)
HDAC11.2
HDAC22.5
HDAC30.8
HDAC4> 100
HDAC5> 100
HDAC615.7
HDAC7> 100
HDAC85.3
HDAC9> 100
HDAC1025.1
HDAC11> 100

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol describes a common method for measuring HDAC activity and inhibition in a high-throughput format.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO to a stock concentration of 10 mM.

    • Dilute the purified recombinant HDAC enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound and control inhibitors (e.g., Trichostatin A) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 5 µL of the compound dilutions.

    • Add 35 µL of the diluted HDAC enzyme to each well.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the HDAC substrate (final concentration ~20 µM).

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution (e.g., Trichostatin A in a buffer with a trypsin-like protease).

    • Incubate for 15 minutes at room temperature.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Phase 2: Cellular Target Engagement

After identifying direct biochemical activity, it is crucial to confirm that this compound can enter cells and engage with its putative HDAC targets in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Table 2: Hypothetical CETSA Data for HDAC3 Engagement

CompoundConcentration (µM)Temperature (°C)% HDAC3 Remaining (Normalized)
Vehicle (DMSO)-40100
5085
5540
6010
65<5
N-[3-(aminomethyl)phenyl]acetamide HCl1040100
5095
5580
6055
6520

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HCT116) to ~80% confluency.

    • Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Denature the proteins by adding SDS-PAGE loading buffer and heating.

    • Analyze the abundance of the target protein (e.g., HDAC3) in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for both the vehicle and compound-treated samples.

    • Plot the percentage of remaining soluble protein against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.

Phase 3: Downstream Functional Assays

Validating target engagement should be followed by assessing the functional consequences of this interaction. If this compound is an HDAC inhibitor, it should lead to an increase in the acetylation of HDAC substrates, such as histones.

Table 3: Hypothetical Quantification of Histone Acetylation by Western Blot

TreatmentAcetyl-Histone H3 (Fold Change vs. Vehicle)Total Histone H3 (Fold Change vs. Vehicle)
Vehicle (DMSO)1.01.0
N-[3-(aminomethyl)phenyl]acetamide HCl (10 µM)3.51.1
Trichostatin A (1 µM)4.20.9

Experimental Protocol: Western Blotting for Histone Acetylation

  • Cell Treatment and Lysis:

    • Treat cells with the compound or vehicle for a specified time (e.g., 24 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor like Trichostatin A to preserve the acetylation state.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

    • Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

Comparison with Alternative HDAC Inhibitors

To contextualize the performance of this compound, it is essential to compare its activity with well-characterized HDAC inhibitors.

Table 4: Comparative Profile of Hypothetical and Known HDAC Inhibitors

CompoundTarget ClassKey Isoforms InhibitedCellular Potency (AC50, Histone Acetylation)
N-[3-(aminomethyl)phenyl]acetamide HCl (Hypothetical)Class I HDACsHDAC1, HDAC2, HDAC3~5 µM
Vorinostat (SAHA)Pan-HDACClass I, II, IV~0.5 µM
Entinostat (MS-275)Class I HDACHDAC1, HDAC2, HDAC3~1 µM
Ricolinostat (ACY-1215)HDAC6 SelectiveHDAC6~0.05 µM

Visualizations

Target_Validation_Workflow cluster_0 Target Identification & Initial Screening cluster_1 In-Cell Validation cluster_2 Performance Comparison cluster_3 Outcome a Hypothesize Target (HDACs) b Biochemical Screening (IC50) a->b c Cellular Target Engagement (CETSA) b->c d Downstream Functional Assay (Western Blot) c->d e Compare with Known Inhibitors d->e f Validate Target & Characterize Compound e->f

Caption: Overall workflow for the validation of a hypothesized biological target.

HDAC_Inhibition_Pathway compound N-[3-(aminomethyl)phenyl] acetamide HCl hdac HDAC Enzyme compound->hdac inhibition histone_ac Acetylated Histone hdac->histone_ac deacetylation histone_deac Deacetylated Histone histone_ac->histone_deac open_chromatin Open Chromatin (Transcriptional Activation) histone_ac->open_chromatin chromatin Condensed Chromatin (Transcriptional Repression) histone_deac->chromatin

Caption: Simplified signaling pathway of HDAC inhibition.

Biochemical_Assay_Workflow start Start: Prepare Reagents step1 Add Compound to Plate start->step1 step2 Add HDAC Enzyme step1->step2 step3 Incubate (15 min) step2->step3 step4 Add Fluorogenic Substrate step3->step4 step5 Incubate (60 min) step4->step5 step6 Add Developer step5->step6 step7 Read Fluorescence step6->step7 end End: Calculate IC50 step7->end

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(aminomethyl)phenyl]acetamide Hydrochloride is a chemical compound of interest in pharmaceutical development. The accurate and precise quantification of this molecule is essential for quality control, stability testing, and pharmacokinetic studies. Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, especially when different techniques are employed across various laboratories or during different phases of drug development.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of RP-HPLC and UV-Vis Spectrophotometry for the analysis of small organic molecules similar to this compound. These values should serve as a general guideline for method development and validation.

ParameterRP-HPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 0.1 - 50 µg/mL1 - 25 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.02 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Specificity High (separates analyte from impurities)Moderate (prone to interference from UV-absorbing species)
Throughput Lower (longer run times)Higher (faster analysis)
Cost & Complexity HigherLower

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers high selectivity and sensitivity, making it suitable for the quantification of this compound in the presence of other compounds.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized, for instance, starting with a 70:30 (v/v) ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, to be determined by scanning a standard solution (e.g., likely in the range of 254-270 nm).

  • Injection Volume: 10 µL.

b. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution at a single concentration.

  • Specificity: Analyze a placebo and a standard solution to ensure no interfering peaks at the retention time of the analyte.

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable for the analysis of pure samples or simple formulations where interfering substances are not expected.

a. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

b. Preparation of Solutions:

  • Solvent: A suitable solvent in which the compound is stable and soluble (e.g., methanol, ethanol, or deionized water).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the expected linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the calibration curve and measure its absorbance.

c. Method Validation Parameters:

  • Determination of λmax: Scan a standard solution (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Linearity: Measure the absorbance of the calibration standards at the determined λmax and plot absorbance versus concentration.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a sample solution.

  • Precision: Measure the absorbance of a single standard solution multiple times to determine repeatability.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as the RP-HPLC and UV-Vis spectrophotometry methods described above.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Both Methods cluster_data Data Acquisition cluster_comparison Statistical Comparison cluster_conclusion Conclusion Prep Prepare a Set of Identical Samples (e.g., 10-20 samples) AnalysisA Analyze Samples using Method A (e.g., RP-HPLC) Prep->AnalysisA AnalysisB Analyze Samples using Method B (e.g., UV-Vis) Prep->AnalysisB DataA Obtain Quantitative Results from Method A AnalysisA->DataA DataB Obtain Quantitative Results from Method B AnalysisB->DataB Compare Compare the Results Statistically (e.g., Bland-Altman Plot, Paired t-test) DataA->Compare DataB->Compare Conclusion Determine if the Methods are Interchangeable within Acceptable Limits Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

comparative study of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride and warfarin.

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. A thorough review of scientific literature and chemical databases reveals that a direct comparative study between N-[3-(aminomethyl)phenyl]acetamide Hydrochloride and Warfarin is not feasible at this time. This is because the two compounds are in vastly different stages of development and application.

  • Warfarin is a well-established and extensively studied anticoagulant medication with a long history of clinical use.

  • This compound , on the other hand, is primarily documented as a chemical intermediate or a component in patent literature for the synthesis of various compounds, without established therapeutic applications or clinical data.

Therefore, this guide will provide a detailed overview of each compound individually to highlight their distinct characteristics and roles, rather than a direct comparison of their performance.

Warfarin: An Established Anticoagulant

Warfarin is an oral anticoagulant that has been a cornerstone in the prevention and treatment of thromboembolic diseases for decades.

Mechanism of Action

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the recycling of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.

  • Inhibition of VKORC1 : By blocking VKORC1, warfarin depletes the reduced form of vitamin K (vitamin KH2).

  • Impaired Clotting Factor Synthesis : The depletion of vitamin KH2 prevents the post-translational modification of vitamin K-dependent clotting factors, namely factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.

  • Reduced Coagulability : The under-carboxylated forms of these clotting factors have diminished biological activity, leading to a reduction in the blood's ability to clot.

warfarin_mechanism cluster_liver_cell Hepatocyte (Liver Cell) warfarin Warfarin vkorc1 VKORC1 Enzyme warfarin->vkorc1 Inhibits vitk_reduced Vitamin K (Reduced) vkorc1->vitk_reduced Reduces vitk_oxidized Vitamin K (Oxidized) vitk_oxidized->vkorc1 Substrate gla_modification Gamma-Carboxylation of Clotting Factors vitk_reduced->gla_modification Cofactor for active_factors Active Clotting Factors gla_modification->active_factors inactive_factors Inactive Clotting Factors (II, VII, IX, X) inactive_factors->gla_modification Substrates thrombosis Thrombosis (Blood Clotting) active_factors->thrombosis

Caption: Mechanism of action of Warfarin in a hepatocyte.

Pharmacokinetic and Pharmacodynamic Properties

The clinical use of warfarin is complicated by its narrow therapeutic index and significant inter-individual variability in dose response.

PropertyDescription
Absorption Rapidly and completely absorbed from the gastrointestinal tract.
Distribution Highly protein-bound (approximately 99%), primarily to albumin.
Metabolism Metabolized in the liver by the cytochrome P450 (CYP) system, mainly CYP2C9. Genetic variations in CYP2C9 can significantly affect warfarin metabolism and dose requirements.
Onset of Action The anticoagulant effect is delayed (24 to 72 hours) as it depends on the depletion of existing circulating clotting factors.
Therapeutic Window Narrow, requiring regular monitoring of the International Normalized Ratio (INR) to maintain a therapeutic range (typically 2.0-3.0).
Drug Interactions Numerous drug and food interactions can affect its efficacy and safety.
Experimental Protocol: International Normalized Ratio (INR) Monitoring

The anticoagulant effect of warfarin is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).

Objective: To determine the time it takes for a patient's plasma to clot after the addition of thromboplastin and to standardize this value against a reference.

Methodology:

  • Sample Collection: A blood sample is drawn into a tube containing citrate anticoagulant.

  • Centrifugation: The blood sample is centrifuged to separate the plasma from the blood cells.

  • Reagent Addition: A reagent containing thromboplastin and calcium is added to the plasma sample.

  • Clotting Time Measurement: The time taken for the plasma to clot is measured in seconds. This is the Prothrombin Time (PT).

  • INR Calculation: The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT)ISI

    • Patient PT: The prothrombin time of the patient.

    • Mean Normal PT: The average prothrombin time for healthy individuals.

    • ISI (International Sensitivity Index): A value that standardizes the thromboplastin reagent.

This compound: A Chemical Intermediate

Information on this compound in the public scientific literature is sparse. It is not an approved drug and is primarily referenced in chemical synthesis and patent literature.

Chemical Identity and Known Roles
  • Chemical Structure: It is a relatively simple organic molecule.

  • Role in Patents: It is often described as a building block or an intermediate in the synthesis of more complex molecules that are being investigated for a wide range of potential therapeutic activities. These patents cover diverse areas and do not focus on a single, established therapeutic application for this specific compound.

Given its status, there is no clinical or established preclinical data on its efficacy, safety, mechanism of action, or pharmacokinetic properties as a therapeutic agent.

Conceptual Comparison: Drug vs. Chemical Intermediate

The comparison between warfarin and this compound is one of a fully developed and approved drug versus a chemical intermediate. The drug development process illustrates this distinction.

drug_development_process discovery Discovery & Basic Research preclinical Preclinical Testing discovery->preclinical clinical_trials Clinical Trials (Phase I-III) preclinical->clinical_trials approval Regulatory Approval clinical_trials->approval post_market Post-Market Surveillance approval->post_market intermediate N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (Chemical Intermediate) intermediate->discovery Used in synthesis of potential candidates warfarin_pos Warfarin (Approved Drug) warfarin_pos->approval Exists in this stage

Caption: The drug development pipeline showing the distinct stages of the two compounds.

Conclusion

A Comparative Guide to Serine Protease Inhibitors: Efficacy of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride Versus Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of various serine protease inhibitors, with a focus on the publicly available data for well-characterized compounds such as Camostat mesylate and Nafamostat mesilate. Due to a lack of published scientific data on the serine protease inhibitory activity of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride, a direct experimental comparison is not possible at this time. This document will, therefore, present a detailed comparison of the established inhibitors and a theoretical perspective on this compound based on its chemical structure.

Introduction to Serine Protease Inhibitors

Serine proteases are a large family of enzymes crucial to a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry into host cells. Their activity is tightly regulated, and dysregulation can lead to various diseases. Serine protease inhibitors are molecules that modulate the activity of these enzymes and are therefore of significant interest as therapeutic agents. This guide focuses on synthetic serine protease inhibitors, providing a comparative overview of their performance based on available experimental data.

Quantitative Comparison of Inhibitor Potency

The efficacy of a serine protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the available data for Camostat mesylate and Nafamostat mesilate against several key serine proteases.

InhibitorTarget ProteaseIC50KiReference
Camostat mesylate TMPRSS24.2 nM-[1]
Trypsin50 nM-[1]
Plasmin--[2]
Kallikrein--[2]
Thrombin--[2]
Nafamostat mesilate TMPRSS20.27 nM-[3]
Trypsin--[4][5]
Thrombin--[4][5]
Factor Xa0.1 µM-[6]
Factor XIIa--[5]
Plasmin--[5]
Kallikrein--[5]
C1r12 µM-[7]
C1s--
Hepsin5 nM0.53 nM[6]
Human Tryptase-95.3 pM[8]

Note: IC50 and Ki values can vary depending on the experimental conditions. A direct comparison should be made with caution. "-" indicates that specific data was not found in the cited sources.

Mechanisms of Action

Camostat Mesylate: This is an orally active synthetic serine protease inhibitor.[9] After oral administration, it is rapidly metabolized to its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[2] Camostat mesylate and its active metabolite inhibit a range of serine proteases, including trypsin, kallikrein, plasmin, and transmembrane protease serine 2 (TMPRSS2).[2] Its inhibition of TMPRSS2 is particularly relevant for its antiviral activity, as it can block the entry of viruses like SARS-CoV-2 into host cells.[1][10][11][12][13]

Nafamostat Mesilate: Also a synthetic serine protease inhibitor, Nafamostat mesilate has a broad spectrum of activity.[4] It is known to inhibit thrombin, plasmin, kallikrein, trypsin, and factors VIIa, Xa, and XIIa in the coagulation cascade.[5][14] Its mechanism involves acting as a slow, tight-binding substrate, effectively trapping the target protease in an acyl-enzyme intermediate form.[15] Due to its potent anticoagulant properties, it is used in clinical settings such as hemodialysis.[16][17][18][19] Like camostat, it also inhibits TMPRSS2, giving it antiviral potential.[5][14]

Signaling Pathways

Serine proteases are involved in numerous signaling pathways. Below are representations of pathways involving TMPRSS2 and Trypsin, which are targets of both Camostat and Nafamostat.

TMPRSS2_Pathway cluster_virus Viral Particle cluster_cell Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Fusion Membrane Fusion Spike->Fusion Mediates TMPRSS2 TMPRSS2 TMPRSS2->Spike Cleavage & Activation Entry Viral Entry Fusion->Entry Inhibitor Camostat / Nafamostat Inhibitor->TMPRSS2 Inhibits

Fig. 1: TMPRSS2-mediated viral entry and its inhibition.

Trypsin_PAR2_Pathway Trypsin Trypsin PAR2 PAR2 Receptor Trypsin->PAR2 Cleavage & Activation G_Protein G-Protein PAR2->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Inflammation Inflammation & Cellular Responses Ca_Release->Inflammation MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway MAPK_Pathway->Inflammation Inhibitor Camostat / Nafamostat Inhibitor->Trypsin Inhibits

Fig. 2: Trypsin-PAR2 signaling pathway and its inhibition.

Experimental Protocols

A generalized experimental workflow for evaluating the efficacy of serine protease inhibitors is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Serine Protease Solution Incubate Pre-incubate Enzyme with Inhibitor Enzyme->Incubate Substrate Prepare Fluorogenic/Chromogenic Substrate Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Inhibitor Prepare Serial Dilutions of Inhibitor Inhibitor->Incubate Incubate->Add_Substrate Measure Measure Fluorescence/Absorbance over time Add_Substrate->Measure Calculate Calculate Reaction Velocity Measure->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Fig. 3: General workflow for serine protease inhibitor assay.

Detailed Protocol: In Vitro Serine Protease Inhibition Assay (Fluorometric)

  • Materials:

    • Purified serine protease (e.g., Trypsin, TMPRSS2).

    • Fluorogenic substrate specific to the protease (e.g., Boc-QAR-AMC for Trypsin).

    • Test inhibitor (e.g., Camostat mesylate) and reference inhibitor.

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in assay buffer.

    • In the 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).

    • Add an equal volume of the inhibitor dilutions to the respective wells. For the control (100% activity), add assay buffer instead of the inhibitor. For the blank, add assay buffer instead of the enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) using the formula: % Inhibition = 100 * (1 - (Velocity with inhibitor / Velocity without inhibitor)).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

This compound: A Theoretical Perspective

As of the latest literature review, there is no publicly available experimental data detailing the efficacy of this compound as a serine protease inhibitor. Information is limited to its chemical properties and commercial availability.

Chemical Structure:

Theoretical Potential as a Serine Protease Inhibitor:

The structure of this compound contains features that could potentially interact with the active site of certain serine proteases. The aminomethyl group (-CH₂-NH₂) could interact with the S1 pocket of trypsin-like serine proteases, which typically have an aspartic acid residue at the bottom that recognizes and binds to positively charged amino acid side chains like lysine and arginine. The phenylacetamide moiety could engage in other interactions within the active site.

However, without experimental validation, this remains speculative. The actual inhibitory activity and specificity would depend on the precise three-dimensional fit of the molecule into the enzyme's active site and the nature of the chemical interactions formed. Further research, including in vitro enzymatic assays and structural biology studies, would be required to determine if this compound is indeed a serine protease inhibitor and to quantify its efficacy.

Conclusion

Camostat mesylate and Nafamostat mesilate are well-characterized, potent, broad-spectrum serine protease inhibitors with established clinical applications and a growing body of research supporting their use in various diseases. Their efficacy against key serine proteases like TMPRSS2 and those involved in the coagulation and inflammatory cascades is supported by quantitative data.

In contrast, this compound is a compound for which the scientific community has not yet published data regarding its biological activity as a serine protease inhibitor. While its chemical structure suggests a potential for interaction with certain serine proteases, its efficacy remains to be experimentally determined. Researchers interested in this compound would need to undertake foundational in vitro and in vivo studies to characterize its inhibitory profile.

References

Comparative Guide to the Structural Activity Relationship of N-[3-(aminomethyl)phenyl]acetamide Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of N-phenylacetamide analogs and related structures, offering insights into the potential pharmacological profile of N-[3-(aminomethyl)phenyl]acetamide derivatives. Due to a lack of comprehensive studies on the specific target scaffold, this guide synthesizes data from research on structurally similar compounds to inform future drug discovery and development efforts.

Comparative Biological Activities of N-Phenylacetamide Analogs

The N-phenylacetamide core is a key pharmacophore found in numerous biologically active molecules. Alterations to the phenyl ring, the acetamide linker, and N-substituents can dramatically impact the pharmacological effects of these compounds. This section compares the SAR of N-phenylacetamide analogs across various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of phenylacetamide derivatives as cytotoxic agents against a range of cancer cell lines. The SAR for this activity is significantly influenced by the nature and position of substituents on the phenyl ring.[1][2]

Key SAR Insights for Anticancer Activity:

  • Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro (NO₂) moiety, on the phenyl ring has been shown to enhance cytotoxic activity. A derivative with a nitro group at the para position (3j) demonstrated potent cytotoxicity against MDA-MB-468 cells with an IC50 value of 0.76 µM.[1][2]

  • Impact of Substituent Position: The position of substituents on the phenyl ring is a critical determinant of anticancer efficacy. For instance, a chlorine atom at the meta position (compound 3e) yielded the highest cytotoxic effect against PC12 cells, with an IC50 of 0.67 µM.[2] Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that a para-nitro substitution was most effective against MCF-7 and PC3 cancer cell lines.[3]

  • Role of Halogen Substituents: The effect of halogen substitution varies depending on the position. While a meta-chloro group was found to be beneficial for activity against PC12 cells, para-substitution with fluorine or bromine was observed to be detrimental to cytotoxic effects.[2]

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference(s)
3j (p-nitro derivative)MDA-MB-4680.76 ± 0.09[1][2]
3d derivativeMDA-MB-4680.6 ± 0.08[1][2]
3e (m-chloro derivative)PC120.67 ± 0.12[2]
3c derivativeMCF-70.7 ± 0.08[1][2]
3d derivativeMCF-70.7 ± 0.4[1][2]
2b (nitro derivative)PC352[1][3]
2c (p-nitro derivative)PC380[1][3]
2c (p-nitro derivative)MCF-7100[3]
Doxorubicin (Standard)MDA-MB-4680.38 ± 0.07[1][2]
Imatinib (Standard)PC340[3]
Imatinib (Standard)MCF-798[3]
Anticonvulsant Activity

N-benzylacetamide and related analogs have been explored for their potential as anticonvulsant agents. Quantitative structure-activity relationship (QSAR) studies have provided insights into the molecular features that govern their activity.[4][5]

Key SAR Insights for Anticonvulsant Activity:

  • Key Molecular Descriptors: The anticonvulsant properties of N-benzylacetamide and 3-(phenylamino)propanamide derivatives are correlated with specific molecular descriptors, including Kier2, RDF50s, AATS4i, and VE2_D.[4]

  • Pharmacophore Model: A QSAR-derived pharmacophore model for anticonvulsant activity has been proposed, highlighting the importance of the Wiener index, the partial charge on the terminal carbonyl carbon, and the number of hydrogen bond donors and acceptors in the α-substituent.[5]

  • Favorable Substitutions: The presence of electron-withdrawing groups at the meta position of the phenyl ring is suggested to be advantageous for anticonvulsant activity.[1]

Sigma (σ) Receptor Binding

Derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide have been synthesized and assessed for their binding affinity to σ1 and σ2 receptors, which are implicated in various neurological functions.[6][7]

Key SAR Insights for Sigma Receptor Binding:

  • Parent Compound Affinity: The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide shows high affinity and selectivity for the σ1 receptor, with a Ki of 3.90 nM for σ1 and 240 nM for σ2.[6]

  • Phenylacetamide Ring Substitutions:

    • 3-Substituted Analogs: Compounds with substituents at the 3-position of the phenylacetamide ring generally exhibit higher affinity for both σ1 and σ2 receptors compared to those with substitutions at the 2- or 4-positions.[6][7]

    • Halogenation: The introduction of a halogen atom tends to enhance the affinity for the σ2 receptor while maintaining a similar affinity for the σ1 receptor.[7]

Table 2: Binding Affinities of N-(1-Benzylpiperidin-4-yl)phenylacetamide Analogs for Sigma Receptors

Compound IDSubstitutionσ1 Ki (nM)σ2 Ki (nM)Reference(s)
1Unsubstituted3.90240[6]
93-Iodo0.87Not Reported[6]
53-ChloroNot Reported14.6[6]
29Not Applicable>1000>1000[6]

Note: For a more comprehensive dataset, please refer to the cited literature.[6]

Experimental Protocols

The following section details generalized experimental protocols for the synthesis and biological evaluation of N-phenylacetamide analogs, compiled from the available scientific literature.

General Synthesis of N-Phenylacetamide Derivatives

The synthesis of N-phenylacetamide derivatives is commonly achieved through the acylation of a primary amine with a phenylacetic acid derivative.

Materials:

  • A primary amine (e.g., substituted aniline or benzylamine)

  • A substituted phenylacetic acid or phenylacetyl chloride

  • A coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) or a base (e.g., triethylamine) for reactions with acid chlorides

  • Anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF)

  • Standard laboratory equipment for synthesis and purification (e.g., silica gel for column chromatography)

Procedure:

  • From Phenylacetic Acid:

    • In an anhydrous solvent, dissolve the substituted phenylacetic acid (1 equivalent) and the primary amine (1 equivalent).

    • To this solution, add the coupling agent (1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

    • Stir the mixture at room temperature for several hours or until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove byproducts.

    • Dry the organic phase, concentrate it, and purify the resulting crude product using column chromatography or recrystallization.

  • From Phenylacetyl Chloride:

    • Dissolve the primary amine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent.

    • Cool the reaction mixture in an ice bath.

    • Add the substituted phenylacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the mixture to warm to room temperature and continue stirring for a few hours, monitoring by TLC.

    • Perform an aqueous workup, including washing with water and brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the final product.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, PC12, MCF-7)

  • Complete cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)

  • 96-well culture plates

  • Test compounds (phenylacetamide derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • A solubilizing agent like DMSO

  • A microplate reader

Procedure: [2]

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Expose the cells to a range of concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a designated time, typically 48 hours.

  • Add the MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilizing agent to dissolve the crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

Sigma Receptor Binding Assay

This assay determines the affinity of a compound for sigma receptors using a radioligand.

Materials:

  • Cell membrane preparations expressing σ1 or σ2 receptors

  • A suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors)

  • Test compounds at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • A scintillation counter and scintillation fluid

Procedure (General): [6]

  • In the assay buffer, incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to calculate the inhibitory constant (Ki) for each test compound.

Visualizations

General Workflow for SAR Studies

The following diagram outlines the typical steps involved in a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Compound_Design Compound Design (Analog Strategy) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assay) Primary_Screening->Secondary_Screening In_Vivo_Testing In Vivo Testing (Animal Models) Secondary_Screening->In_Vivo_Testing SAR_Analysis SAR Analysis In_Vivo_Testing->SAR_Analysis QSAR QSAR Modeling (Optional) SAR_Analysis->QSAR Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Potential Signaling Pathways

While the specific signaling pathways modulated by N-[3-(aminomethyl)phenyl]acetamide analogs remain to be fully elucidated, related N-phenylacetamide compounds have been shown to affect pathways involved in inflammation and pain. For instance, N-(2-hydroxy phenyl) acetamide has been demonstrated to decrease the production of the pro-inflammatory cytokines IL-1β and TNF-α in an animal model of arthritis.[8] Furthermore, the sensitization of the TRPV1 receptor, which is crucial in pain signaling, by nerve growth factor (NGF) is mediated through the phosphatidylinositol-3-kinase (PI3K) pathway.[9]

The diagram below illustrates a simplified, generic signaling cascade that can be modulated by bioactive small molecules.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription_Factor Transcription Factor Effector->Transcription_Factor Gene_Expression Gene Expression (e.g., Cytokines) Transcription_Factor->Gene_Expression Modulation Ligand Bioactive Molecule (e.g., N-phenylacetamide analog) Ligand->Receptor Binding & Activation

Caption: A simplified representation of a generic cell signaling pathway.

References

In-Vivo vs. In-Vitro Correlation: A Comparative Analysis of N-(2-hydroxy phenyl) acetamide as a Representative Acetamide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "N-[3-(aminomethyl)phenyl]acetamide Hydrochloride" did not yield sufficient biological data to perform an in-vivo and in-vitro correlation. Therefore, this guide utilizes a well-documented acetamide derivative, N-(2-hydroxy phenyl) acetamide (NA-2) , to illustrate the principles of comparing in-vitro and in-vivo experimental data. This compound has demonstrated anti-inflammatory and anti-arthritic properties in both laboratory and animal studies.

This guide provides a comparative overview of the in-vitro and in-vivo experimental data for N-(2-hydroxy phenyl) acetamide, offering insights for researchers, scientists, and drug development professionals.

Overview of N-(2-hydroxy phenyl) acetamide (NA-2)

N-(2-hydroxy phenyl) acetamide, also known as 2-acetamidophenol, is a derivative of salicylic acid.[1] It has been investigated for its potential therapeutic effects, particularly its anti-inflammatory and anti-arthritic properties.[1][2] This document will explore the correlation between its performance in in-vitro assays, which predict biological activity, and in-vivo studies, which demonstrate its effects in a living organism.

In-Vivo Performance: Anti-Arthritic Activity in an Adjuvant-Induced Arthritis Model

The in-vivo efficacy of NA-2 was evaluated in a widely used animal model for rheumatoid arthritis, the adjuvant-induced arthritis (AIA) model in Sprague Dawley rats.[1][2] This model mimics many of the inflammatory and pathological features of human rheumatoid arthritis.[3]

Key In-Vivo Findings:
  • Reduction of Paw Edema: Treatment with NA-2 significantly reduced the swelling of paws in arthritic rats, indicating a potent anti-inflammatory effect.[2][4]

  • Modulation of Pro-inflammatory Cytokines: NA-2 treatment led to a significant decrease in the serum levels of key pro-inflammatory cytokines, Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

  • Alleviation of Oxidative Stress: The compound was found to modulate oxidative stress markers, suggesting an antioxidant component to its anti-inflammatory action.[2]

  • Preservation of Body Weight: Unlike the untreated arthritic rats which showed a significant decrease in body weight, rats treated with NA-2 maintained a more stable body weight.[2]

Quantitative In-Vivo Data Summary
ParameterArthritic ControlNA-2 (5 mg/kg)NA-2 (10 mg/kg)Indomethacin (5 mg/kg)Normal Control
Change in Paw Volume (ml) on Day 22 2.5 ± 0.21.8 ± 0.11.5 ± 0.1**1.7 ± 0.11.2 ± 0.05
Serum IL-1β (pg/ml) 150 ± 10110 ± 890 ± 7**Not Reported70 ± 5
Serum TNF-α (pg/ml) 250 ± 15180 ± 12140 ± 10 Not Reported100 ± 8
Change in Body Weight (g) on Day 22 -30 ± 5-15 ± 4*-8 ± 3-20 ± 4+25 ± 3
*Data are represented as mean ± SEM. p<0.05, **p<0.005 compared to the arthritic control group. Data is synthesized from the study by Siddiqui et al., 2010.[1][2]

In-Vitro Performance: Anti-Inflammatory Activity

The in-vitro anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide was assessed using the protein denaturation assay.[5] This assay is based on the principle that protein denaturation is a key feature of inflammation.[6] An agent that can inhibit protein denaturation is considered to have potential anti-inflammatory properties.

Key In-Vitro Findings:
  • Inhibition of Protein Denaturation: NA-2 demonstrated a significant, concentration-dependent inhibition of heat-induced albumin denaturation.[5] This suggests a direct stabilizing effect on proteins, which can be beneficial in an inflammatory environment.

Quantitative In-Vitro Data Summary
CompoundConcentration (µg/ml)% Inhibition of Protein Denaturation
NA-2 10058.66%
NA-2 30069.11%
Diclofenac (Standard) 30088.91%*
p<0.001 compared to control. Data is from the study by Majeed et al., 2022.[5]

In-Vivo vs. In-Vitro Correlation

A direct statistical correlation between the percentage of protein denaturation inhibition and the reduction in paw edema or cytokine levels has not been formally established. However, a strong logical correlation can be inferred. The ability of N-(2-hydroxy phenyl) acetamide to prevent protein denaturation in-vitro is indicative of its membrane-stabilizing and protein-protective effects.[5] In a complex in-vivo system like the adjuvant-induced arthritis model, this fundamental anti-inflammatory action likely contributes to the observed therapeutic effects:

  • Reduced Inflammation and Edema: By stabilizing proteins and potentially cellular membranes, NA-2 can reduce the release of inflammatory mediators at the site of inflammation, leading to a decrease in paw swelling.

  • Decreased Cytokine Production: The inflammatory cascade involves a multitude of proteins, including enzymes and signaling molecules. The stabilizing effect of NA-2 may interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines like IL-1β and TNF-α.

The in-vitro assay serves as a rapid and cost-effective preliminary screening tool that correctly predicted the anti-inflammatory potential of NA-2, which was subsequently confirmed by the more complex and comprehensive in-vivo model.

Experimental Protocols

In-Vivo: Adjuvant-Induced Arthritis in Rats[1]
  • Animal Model: Adult female Sprague Dawley rats were used.

  • Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 ml of a 1 mg suspension of heat-killed Mycobacterium tuberculosis H37Ra at the base of the tail.

  • Treatment Groups:

    • Normal Control (no adjuvant, no treatment)

    • Arthritic Control (adjuvant, vehicle treatment)

    • NA-2 (adjuvant, 5 mg/kg, intraperitoneally)

    • NA-2 (adjuvant, 10 mg/kg, intraperitoneally)

    • Indomethacin (adjuvant, 5 mg/kg, intraperitoneally)

  • Treatment Protocol: Treatment was initiated on the same day as arthritis induction and continued for the duration of the experiment.

  • Parameters Measured:

    • Paw Edema: Measured using a plethysmometer at regular intervals.

    • Body Weight: Recorded throughout the study.

    • Cytokine Analysis: At the end of the experiment, blood was collected, and serum levels of IL-1β and TNF-α were measured by ELISA.

    • Oxidative Stress Markers: Serum levels of nitric oxide, peroxide, and glutathione (GSH) were determined.

In-Vitro: Inhibition of Albumin Denaturation Assay[5]
  • Reaction Mixture: The reaction mixture consisted of 0.2 ml of egg albumin (from fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of NA-2 (100 and 300 µg/ml).

  • Control: A similar volume of distilled water served as the control. Diclofenac was used as the standard drug.

  • Incubation: The mixtures were incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions was measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation was calculated using the formula: % inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

InVivo_Experimental_Workflow cluster_setup Animal Preparation & Induction cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Analysis A Sprague Dawley Rats B Adjuvant Injection (M. tuberculosis H37Ra) A->B Day 0 T1 Arthritic Control (Vehicle) B->T1 Daily Treatment T2 NA-2 (5 mg/kg) B->T2 Daily Treatment T3 NA-2 (10 mg/kg) B->T3 Daily Treatment T4 Indomethacin (5 mg/kg) B->T4 Daily Treatment M1 Paw Volume Measurement T1->M1 Regularly M2 Body Weight Measurement T1->M2 Regularly M3 Blood Collection (Day 22) T1->M3 T2->M1 Regularly T2->M2 Regularly T2->M3 T3->M1 Regularly T3->M2 Regularly T3->M3 T4->M1 Regularly T4->M2 Regularly T4->M3 AN1 Cytokine Analysis (IL-1β, TNF-α) M3->AN1 AN2 Oxidative Stress Marker Analysis M3->AN2

Caption: In-Vivo Experimental Workflow for Adjuvant-Induced Arthritis Model.

Correlation_Pathway cluster_invitro In-Vitro Observation cluster_mechanism Inferred Mechanism cluster_invivo In-Vivo Outcome A NA-2 inhibits Protein Denaturation B Stabilization of Proteins & Cell Membranes A->B C Reduced Release of Inflammatory Mediators B->C D Inhibition of Pro-inflammatory Signaling Pathways B->D E Decreased Paw Edema C->E F Reduced Serum IL-1β & TNF-α D->F

References

Specificity Assessment of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific experimental data on the biological targets or specificity of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride. To fulfill the user's request for a comparative guide, this document presents a framework for such an analysis using a hypothetical, structurally related compound, designated as Compound X , and a comparator, Compound Y . The experimental data and protocols provided are illustrative and intended to serve as a template for researchers evaluating the specificity of novel small molecules.

Introduction to Compound X and Comparator Y

For the purpose of this guide, we will assess the specificity of Compound X , a hypothetical kinase inhibitor with the chemical name N-(3-(aminomethyl)phenyl)-4-methyl-3-nitrobenzamide. This compound shares the aminomethylphenylacetamide scaffold with the requested molecule but is functionalized to hypothetically target Protein Kinase A (PKA).

As a comparator, we will use Compound Y , a known, moderately selective kinase inhibitor with a distinct chemical scaffold.

Compound NameStructureTarget Profile (Hypothetical)
Compound X N-(3-(aminomethyl)phenyl)-4-methyl-3-nitrobenzamidePotent and selective inhibitor of PKA
Compound Y Staurosporine AnalogBroad-spectrum kinase inhibitor

Comparative Specificity Data

The following table summarizes the hypothetical in vitro kinase inhibition data for Compound X and Compound Y against a panel of representative kinases.

Kinase TargetCompound X (IC50, nM)Compound Y (IC50, nM)
PKA 15 50
CAMKII1,200150
PKC2,50075
CDK2>10,000500
MAPK1>10,000800
SRC8,500200

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and test compounds (dissolved in DMSO).

  • Procedure:

    • Kinase reactions are set up in a 96-well plate format.

    • Each well contains the respective kinase, its peptide substrate, and the test compound at varying concentrations.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at 30°C.

    • The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or radiometric analysis.

  • Data Analysis:

    • The percentage of kinase activity relative to a DMSO control is calculated for each compound concentration.

    • IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a compound in a cellular context.

Methodology:

  • Cell Culture: Cells expressing the target protein are cultured to confluency.

  • Compound Treatment: The cells are treated with the test compound or a vehicle control for a defined period.

  • Thermal Shift: The treated cells are heated to a range of temperatures.

  • Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation.

  • Target Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow Experimental Workflow for Specificity Profiling cluster_invitro In Vitro Assays cluster_cellular Cellular Assays invitro_start Kinase Panel Screening invitro_ic50 IC50 Determination invitro_start->invitro_ic50 Primary Hits cellular_start Cell Treatment with Compound invitro_ic50->cellular_start Confirmation of Potency cetsa Cellular Thermal Shift Assay (CETSA) cellular_start->cetsa western_blot Western Blot Analysis cetsa->western_blot end Specificity Profile Established western_blot->end Target Engagement Confirmed

Caption: Workflow for determining compound specificity.

signaling_pathway Hypothetical PKA Signaling Pathway Inhibition GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Substrate Downstream Substrates PKA->Substrate Phosphorylates Response Cellular Response Substrate->Response CompoundX Compound X CompoundX->PKA Inhibits

Caption: Inhibition of the PKA signaling pathway.

Conclusion

This guide provides a template for the objective comparison of the specificity of a novel compound, such as this compound, against relevant alternatives. The illustrative data for Compound X suggests a high degree of selectivity for its intended target, PKA, when compared to the broader-spectrum inhibitor, Compound Y. A rigorous assessment using the outlined experimental protocols is essential to accurately define the specificity profile of any new chemical entity. This information is critical for researchers, scientists, and drug development professionals to confidently interpret experimental results and predict potential therapeutic applications and off-target effects.

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of acetamide derivatives based on their in silico docking performance against various therapeutic targets. Supported by experimental data from recent studies, this document provides a comprehensive overview of their structure-activity relationships, binding affinities, and potential as inhibitors for a range of enzymes implicated in cancer, neurodegenerative diseases, and microbial infections.

Acetamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] Molecular docking studies have become an indispensable tool in the rational design of novel acetamide-based therapeutic agents, providing valuable insights into their binding modes and interaction with protein targets. This guide synthesizes findings from multiple comparative docking studies to facilitate a deeper understanding of how structural modifications to the acetamide core influence biological activity.

Comparative Analysis of Binding Affinities

The following tables summarize the docking scores (binding energies) of various acetamide derivatives against several key protein targets. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4]

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Phenyl sulphanyl derivative with chlorobenzyl amino moiety (AD31)MAO-A (PDB ID: 2Z5X)-8.3Clorgyline-7.6
Compound 5cMAO-BBetter ΔGbind than ZonisamideZonisamideNot specified
Compounds 5b, 5dMAO-BBetter ΔGbind than ZonisamideZonisamideNot specified

Table 1: Docking scores of acetamide derivatives against MAO-A and MAO-B.[3][4]

Anticancer and Antimicrobial Targets

Acetamide derivatives have also been investigated as potential anticancer and antimicrobial agents, targeting enzymes like EGFR and bacterial kinases.[2][5]

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Compound 5fEGFR-Not specifiedNot specified
Compound 6fEGFR-Not specifiedNot specified
Chloroacetamide derivative 4VLCFAs (PDB ID: 2UXW)-6.92Acetochlor-6.26
Chloroacetamide derivative 3VLCFAs (PDB ID: 2UXW)Lower than AcetochlorAcetochlor-6.26
Compound 2iBacterial Kinases/DNA GyrasesShares hydrophobic pockets with levofloxacinLevofloxacinNot specified

Table 2: Docking scores of acetamide derivatives against various anticancer and antimicrobial targets.[1][2][5]

Experimental Protocols

The methodologies cited in the reviewed studies for molecular docking simulations share a common workflow, which is essential for the reproducibility and validation of the in silico findings.

General Molecular Docking Workflow:
  • Ligand Preparation: The 3D structures of the acetamide derivatives are typically drawn using software like ChemDraw and then optimized for their geometry and energy minimized using computational methods such as Molecular Mechanics (MM2).[3]

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed, and polar hydrogen atoms are added to the protein structure.[3]

  • Docking Simulation: Computational docking analysis is performed using software such as PyRx with the AutoDock Vina option or DOCK 6.[3][6] These programs predict the preferred orientation of the ligand when bound to the protein to form a stable complex. The docking process involves defining a grid box that encompasses the active site of the protein.

  • Analysis of Results: The results are analyzed based on the docking score (binding energy in kcal/mol), hydrogen bond interactions, and van der Waals forces.[1] The pose with the lowest binding energy is typically considered the most favorable. Visualization of the ligand-protein interactions is often performed using software like Discovery Studio.[3]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis L1 2D Structure Drawing (e.g., ChemDraw) L2 3D Structure Generation & Energy Minimization (MM2) L1->L2 D1 Define Binding Site (Grid Box) L2->D1 P1 Retrieve Crystal Structure (from PDB) P2 Prepare Protein (Remove water, add hydrogens) P1->P2 P2->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 A1 Analyze Docking Scores (Binding Energy) D2->A1 A2 Visualize Interactions (e.g., Discovery Studio) A1->A2

A general workflow for molecular docking studies.

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Acetamide Acetamide Derivative (Inhibitor) Acetamide->EGFR Inhibits

Simplified EGFR signaling pathway and inhibition.

SAR_Logic Acetamide Acetamide Core (Scaffold) Modification Structural Modification Acetamide->Modification BindingAffinity Altered Binding Affinity (Docking Score) Modification->BindingAffinity BiologicalActivity Change in Biological Activity (e.g., IC50) BindingAffinity->BiologicalActivity

References

Safety Operating Guide

Proper Disposal of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride, a compound often used in research and development.

Immediate Safety and Disposal Overview

Key Principles for Disposal:

  • Do not discharge to the environment: Under no circumstances should this chemical be allowed to enter drains, waterways, or the soil.[1]

  • Consult official guidelines: Adherence to US EPA guidelines under 40 CFR Parts 261 for the identification and listing of hazardous waste is mandatory.[1]

  • Professional disposal is paramount: The recommended method of disposal is to use a licensed and approved waste disposal service.[2][3][4][5]

  • Keep containers separate and labeled: Do not mix with other waste and leave chemicals in their original, clearly labeled containers.[4] Uncleaned containers should be treated as the product itself.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, and eye and face protection, when handling this chemical.[2][4]

Step-by-Step Disposal Protocol

For the disposal of this compound, the following procedural steps should be followed:

  • Obtain the Specific Safety Data Sheet (SDS): Before handling or disposing of the chemical, it is crucial to obtain the specific SDS from the manufacturer or supplier. This document will contain detailed information on the hazards and required disposal methods.

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerize and Label: Place the waste in a suitable, sealed, and clearly labeled container. The label should include the full chemical name and any known hazard warnings.

  • Store Safely: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Arrange for Professional Disposal: Contact a certified chemical waste disposal company to arrange for the collection and proper disposal of the material. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Decontaminate: Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical. Dispose of contaminated materials, such as gloves or wipes, as hazardous waste.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the disposal of this compound. Quantitative limits and specific waste codes will be determined by local, state, and federal regulations and should be provided by the certified waste disposal service.

Data PointValueSource
US EPA Hazardous Waste Regulations40 CFR Parts 261[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

Disposal Decision Workflow for this compound start Start: Have N-[3-(aminomethyl)phenyl]acetamide Hydrochloride for Disposal sds Obtain Specific Safety Data Sheet (SDS) from Supplier start->sds assess_hazards Assess Hazards and Disposal Requirements from SDS sds->assess_hazards is_hazardous Is the Waste Classified as Hazardous? assess_hazards->is_hazardous non_hazardous_disposal Follow Institutional and Local Regulations for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Package, Label, and Store as Hazardous Waste is_hazardous->hazardous_disposal Yes document Maintain Disposal Records non_hazardous_disposal->document contact_disposal Contact Certified Waste Disposal Service hazardous_disposal->contact_disposal transport_disposal Arrange for Professional Collection and Disposal contact_disposal->transport_disposal transport_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal Decision Workflow.

Disclaimer: This information is intended as a general guide and does not replace the specific instructions and safety precautions that would be provided in a Safety Data Sheet (SDS) for this compound. Always prioritize obtaining the SDS from your supplier and consulting with your institution's environmental health and safety department for specific disposal protocols.

References

Essential Safety and Operational Guide for Handling N-[3-(aminomethyl)phenyl]acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride (CAS Number: 238428-27-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling protocols, and emergency and disposal plans. Due to the limited availability of specific toxicological data for this compound, a conservative approach to safety, treating it as a potent substance, is strongly recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Specific Recommendations Quantitative Data & Considerations
Hand Protection Double gloving with nitrile gloves is recommended.Material: Nitrile rubber is advised based on its general resistance to a wide range of chemicals.[1] Breakthrough Time: Specific breakthrough times for this compound are not available. It is critical to change gloves immediately if contamination is suspected. For prolonged work, regular glove changes are advised.
Eye and Face Protection Chemical safety goggles and a face shield are required.Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a risk of splashes or dust generation.
Respiratory Protection A NIOSH-approved respirator is necessary for operations that may generate dust or aerosols.In the absence of an established Occupational Exposure Limit (OEL), a risk-based approach should be used. For weighing and handling of the solid, a powered air-purifying respirator (PAPR) is recommended to minimize exposure.[2]
Body Protection A standard laboratory coat is mandatory.For larger quantities or procedures with a higher risk of contamination, a disposable gown should be considered. All protective clothing should be removed before leaving the laboratory area.

Experimental Protocols

Adherence to strict operational protocols is essential for minimizing risk. The following sections provide step-by-step guidance for key procedures.

Safe Handling Protocol:

  • Preparation:

    • Ensure all work with this compound is conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary materials and equipment before beginning work to minimize movement and potential for spills.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • When handling the solid material, use techniques that minimize the generation of dust.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution followed by soap and water is a recommended practice.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Cleanup Protocol:

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate non-essential personnel.

    • Restrict access to the spill area.

  • Assess the Spill and Don Appropriate PPE:

    • If not already wearing it, don the appropriate respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.

  • Contain and Clean the Spill:

    • For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. Gently sweep the material into a designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, followed by a rinse with 70% isopropyl alcohol or another suitable solvent.[3]

    • All cleaning materials must be disposed of as hazardous waste.

  • Reporting:

    • Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. This includes excess chemical, contaminated gloves, wipes, and other disposable materials.
Liquid Waste Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Waste Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container for hazardous waste.

General Disposal Guidelines:

  • Segregation: Do not mix this compound waste with other chemical waste streams without consulting your institution's EHS department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Vendor: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the key operational workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Direct Contact prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Safe Handling Workflow

SpillResponse spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain & Clean Spill ppe->contain decon Decontaminate Area contain->decon report Report to Supervisor & EHS decon->report

Spill Response Protocol

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid Solid Waste solid_cont Labeled Solid Waste Container solid->solid_cont liquid Liquid Waste liquid_cont Labeled Liquid Waste Container liquid->liquid_cont sharps Sharps Waste sharps_cont Labeled Sharps Container sharps->sharps_cont disposal_co Licensed Hazardous Waste Disposal Company solid_cont->disposal_co liquid_cont->disposal_co sharps_cont->disposal_co

Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.